Krm-II-81
Description
Structure
3D Structure
Properties
CAS No. |
2014348-91-3 |
|---|---|
Molecular Formula |
C21H13N5O |
Molecular Weight |
351.369 |
IUPAC Name |
5-(8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C21H13N5O/c1-2-14-6-7-17-15(9-14)20(16-5-3-4-8-23-16)24-10-18-21(25-12-26(17)18)19-11-22-13-27-19/h1,3-9,11-13H,10H2 |
InChI Key |
KNCUEWYWBUIFTQ-UHFFFAOYSA-N |
SMILES |
C#CC1=CC2=C(C=C1)N3C=NC(=C3CN=C2C4=CC=CC=N4)C5=CN=CO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRM-II-81; KRM-II 81; KRM-II81. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Krm-II-81
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krm-II-81, chemically known as 5-(8-ethynyl-6-(pyridin-2-yl)-4H-imidazo[1,5-a][1][2]benzodiazepin-3-yl)-1,3-oxazole, is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][3][4][5] It exhibits high selectivity for the α2 and α3 subunits of the GABAA receptor, which is significant in its pharmacological profile.[4][5] This selectivity is believed to contribute to its anxiolytic, antidepressant, and anticonvulsant effects with a reduced liability for sedation and tolerance development, which are common side effects associated with less selective GABAA receptor modulators.[4][5] This technical guide provides a comprehensive overview of the synthesis pathway, chemical properties, and key experimental protocols related to this compound.
Chemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C21H13N5O.[4][5] A summary of its key chemical and physical properties is provided in the table below. The hydrochloride salt of this compound has been synthesized to improve aqueous solubility.[2]
| Property | Value | Reference |
| IUPAC Name | 5-(8-ethynyl-6-(pyridin-2-yl)-4H-imidazo[1,5-a][1][2]benzodiazepin-3-yl)-1,3-oxazole | [4][5] |
| Molecular Formula | C21H13N5O | [4][5] |
| Molar Mass | 351.37 g/mol | [4][5] |
| Appearance | Not specified in provided results | |
| Solubility (Free Base) | Low aqueous solubility | [2] |
| Solubility (HCl Salt) | ~13-14 times more soluble in water than the free base | [2] |
| LogP (Free Base) | Not specified in provided results | |
| LogP (HCl Salt) | Not specified in provided results | |
| 1H NMR (HCl Salt, 500 MHz, DMSO-d6) δ (ppm) | 8.67 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 8.60 (d, J = 0.8 Hz, 1H), 8.51 (s, 1H), 8.09 – 7.99 (m, 2H), 7.93 (d, J = 8.4 Hz, 1H), 7.89 (dd, J = 8.4, 1.7 Hz, 1H), 7.62 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H), 7.55 (s, 1H), 7.51 (s, 1H), 5.56 (d, J = 12.8 Hz, 1H), 4.44 (d, J = 12.8 Hz, 1H), 4.39 (s, 1H) | [1] |
| 13C NMR (HCl Salt) | Data not available in provided results | |
| Mass Spectrometry | Data not available in provided results | |
| Infrared Spectroscopy | Data not available in provided results |
Synthesis Pathway
A scalable synthetic route for this compound has been developed, which is crucial for its potential clinical development.[1][3] The synthesis of this compound has been reported to proceed from the precursor HZ-166.[6] A detailed, multi-step synthesis amenable to kilogram-scale production has been described by Knutson et al. (2020).[1][3] While the full experimental details from the primary literature are essential for replication, a generalized schematic of the synthesis is presented below.
Experimental Protocols
Synthesis of this compound Hydrochloride Salt
The hydrochloride salt of this compound can be prepared from the free base to enhance its water solubility.[2]
Materials:
-
This compound (free base)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound free base in anhydrous DCM under an inert atmosphere (e.g., argon).
-
To the resulting solution, add a solution of anhydrous HCl dropwise with stirring.
-
The formation of a precipitate indicates the formation of the hydrochloride salt.
-
Collect the precipitate by filtration.
-
Wash the collected solid with anhydrous DCM.
-
Dry the product under vacuum to yield this compound hydrochloride.
-
Confirm the structure and purity of the salt using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[2]
In Vivo Administration for Behavioral Assays
For in vivo studies, this compound is typically formulated as a suspension.
Vehicle Formulations:
-
A fine suspension in 0.5% methylcellulose (B11928114) in water.[7]
-
A suspension in 1% hydroxyethylcellulose, 0.05% Tween 80, and 0.25% antifoaming agent.[8]
Administration:
-
Administer the suspension to animals (e.g., mice, rats) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[7][8] The volume of administration is typically adjusted based on the animal's body weight (e.g., 10 mL/kg for mice).[7]
Mechanism of Action: GABAA Receptor Modulation
This compound functions as a positive allosteric modulator of GABAA receptors, with a notable selectivity for α2 and α3 subunits. This mechanism is central to its therapeutic effects.
References
- 1. Imidazodiazepine Anticonvulsant, this compound, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificliterature.org [scientificliterature.org]
Krm-II-81: A Technical Guide to its Mechanism of Action on GABAA Receptor α2/α3 Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krm-II-81, also known as 5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1][2]diazepin-3-yl)oxazole, is an imidazodiazepine that functions as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][3] It exhibits significant selectivity for GABAA receptors containing α2 and α3 subunits.[1][4] This selectivity profile is of considerable interest in drug development, as it suggests the potential for therapeutic benefits in anxiety, epilepsy, and pain, with a reduced liability for the sedative and motor-impairing side effects associated with non-selective benzodiazepines.[1][2][5][6] The efficacy of this compound has been demonstrated in various rodent models of epilepsy, pain, anxiety, and depression.[5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the α2 and α3 subunits of the GABAA receptor, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is classified as a "GABAkine," a substance that enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5] Unlike direct agonists, this compound does not activate the GABAA receptor on its own. Instead, it binds to an allosteric site, specifically the benzodiazepine (B76468) binding site, on the receptor complex.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA.
The enhanced binding of GABA leads to a more frequent opening of the receptor's integral chloride (Cl-) channel. The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the therapeutic effects of this compound.
A key feature of this compound is its subtype selectivity. GABAA receptors are pentameric structures composed of various subunit combinations. The α1 subunit is highly associated with the sedative effects of classical benzodiazepines, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant effects.[8] this compound demonstrates significantly greater potency and/or efficacy at GABAA receptors containing α2 and α3 subunits compared to those with α1 subunits, providing a molecular basis for its improved side-effect profile.[2][6] Furthermore, studies have shown that this compound preferentially potentiates GABA responses in cells expressing β3 subunits over β1 subunits, which may also contribute to its reduced sedative liability.[4] Electrophysiological studies have confirmed that this compound potentiates inhibitory postsynaptic currents (IPSCs) by increasing their decay time.[9][10]
Quantitative Data
The following tables summarize the quantitative data available for this compound's interaction with GABAA receptors and its in vivo effects.
Table 1: In Vitro Functional Activity of this compound at Recombinant GABAA Receptor Subtypes
| GABAA Receptor Subtype | Potency (EC50) | Efficacy (% Potentiation of GABA Response) | Reference |
| α1βxγ2 | Less potent | Lower efficacy | [2][6] |
| α2βxγ2 | More potent (17-fold > α1) | Higher efficacy | [2] |
| α3βxγ2 | More potent (28-fold > α1) | Higher efficacy | [2] |
| α5βxγ2 | Negligible efficacy | Negligible efficacy | [2] |
Note: Specific EC50 values are not consistently reported across the literature, but the relative potency is highlighted. The potentiation is relative to the effect of GABA alone.
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Therapeutic Effect | Effective Dose (ED50) | Species | Reference |
| Formalin-induced flinching | Antinociceptive | Not specified, active at 10-100 mg/kg p.o. | Rat | [1] |
| Spinal nerve ligation | Antinociceptive | Active at 30 and 100 mg/kg p.o. | Rat | [1] |
| Hyperthermia-induced seizures (Dravet syndrome model) | Anticonvulsant | Dose-dependent increase in seizure threshold | Mouse | [9][10] |
| Corneal-kindled mice | Anticonvulsant | 3.96 mg/kg p.o. | Mouse | [11] |
| Lamotrigine-insensitive amygdala kindling | Anticonvulsant | 19.2 mg/kg i.p. | Rat | [11] |
| Marble-burying test | Anxiolytic-like | Active at doses that do not impair motor performance | Mouse | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo characterization of this compound.
Protocol 1: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of specific GABAA receptor subtypes.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with cDNAs encoding the desired α, β, and γ GABAA receptor subunits.
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.
-
Agonist: GABA stock solution (e.g., 100 mM in water).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
Methodology:
-
Cell Culture: Culture transfected HEK293 cells on glass coverslips. Use cells 24-48 hours post-transfection for optimal receptor expression.[12]
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Whole-Cell Recording: Using a glass micropipette (3-5 MΩ resistance) filled with the internal solution, establish a high-resistance (>1 GΩ) seal with a single cell.[12] Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell voltage at a holding potential of -60 mV.
-
Drug Application: Apply a low concentration of GABA (typically EC5-EC20, a concentration that elicits 5-20% of the maximal response) to evoke a baseline chloride current.
-
Modulation Assessment: Co-apply the same concentration of GABA with varying concentrations of this compound to determine its modulatory effect.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percentage potentiation. Construct a concentration-response curve to determine the EC50 (potency) and maximal potentiation (efficacy) of this compound.[12]
Protocol 2: In Vivo Assessment of Antinociceptive Effects using the Formalin Test
Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Test Compound: this compound suspended in a vehicle (e.g., 0.5% methylcellulose).
-
Nociceptive Agent: 5% formalin solution.
Methodology:
-
Acclimation: Acclimate rats to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg).
-
Nociceptive Induction: At a set time post-drug administration (e.g., 60 minutes), inject 50 µL of 5% formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, place the rat back into the observation chamber and record the amount of time spent flinching, licking, or biting the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).
-
Data Analysis: Compare the nociceptive behaviors of the this compound-treated groups to the vehicle-treated group. A significant reduction in flinching or licking/biting time indicates an antinociceptive effect.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound at a GABAergic Synapse
References
- 1. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a β3-Preferring GABAA Receptor Potentiator, Blocks Handling-Induced Seizures in Theiler’s Murine Encephalomyelitis Virus-Infected Mice [mdpi.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. scientificliterature.org [scientificliterature.org]
- 7. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 11. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The In Vivo Profile of Krm-II-81: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Krm-II-81, a novel α2/3-selective GABAkine. This compound acts as a positive allosteric modulator of GABAa receptors, demonstrating significant potential in preclinical models for anticonvulsant, anxiolytic, and antinociceptive applications.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound, an imidazodiazepine derivative, exhibits favorable pharmacokinetic properties, including oral bioavailability and brain penetration.[3][4] Its pharmacodynamic profile is characterized by potent anticonvulsant, anxiolytic, and antinociceptive effects, with a reduced side-effect liability compared to non-selective benzodiazepines.[5] This paper will delve into the specific quantitative parameters of its PK/PD relationship, outline the experimental protocols used to derive this data, and provide visual diagrams to illustrate key biological pathways and experimental designs.
Pharmacokinetics of this compound
In vivo studies in rodents have been conducted to elucidate the pharmacokinetic profile of this compound following oral administration. The compound is readily absorbed and distributed to the brain. A deuterated analog, D5-Krm-II-81, was synthesized to potentially extend the half-life; however, in vivo studies in rats showed that the peak plasma concentrations and half-life did not significantly differ from the parent compound.[1] Notably, the brain disposition of this compound was found to be higher than its deuterated counterpart.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Tissue | Reference |
| This compound | 2.0 | ~150 | ~1 | Not Reported | Not Reported | Plasma | [4] |
| This compound | 2.0 | ~250 | ~1 | Not Reported | Not Reported | Brain | [4] |
| This compound·HCl | 2.0 | ~180 | ~0.5 | Not Reported | Not Reported | Plasma | [4] |
| This compound·HCl | 2.0 | ~300 | ~0.5 | Not Reported | Not Reported | Brain | [4] |
| This compound | Not Specified | Not Reported | Not Reported | Not Reported | Not Statistically Different from D5-Krm-II-81 | Plasma & Brain | [1] |
| D5-Krm-II-81 | Not Specified | Not Significantly Greater than this compound | Slightly Earlier than this compound | Not Reported | Not Statistically Different from this compound | Plasma & Brain | [1] |
Pharmacodynamics of this compound
This compound has demonstrated robust pharmacodynamic effects in various preclinical models, consistent with its mechanism of action as a positive allosteric modulator of α2/3-containing GABAa receptors.[6] Its efficacy has been particularly noted in models of epilepsy, anxiety, and pain.
Table 2: Pharmacodynamic Profile of this compound in Rodent Models
| Pharmacological Effect | Animal Model | Species | Route of Administration | ED50 (mg/kg) | Key Findings | Reference |
| Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizures | Mouse | Oral | Not Reported | Significantly prevented seizures.[1] | [1] |
| Anticonvulsant | Corneal-kindled mice | Mouse | Oral | 3.96 | Suppressed convulsions. | [7] |
| Anticonvulsant | Lamotrigine-insensitive amygdala-kindled rats | Rat | i.p. | 19 | Decreased convulsions. | [7] |
| Anxiolytic-like | Marble-burying test | Mouse | Not Specified | Not Reported | Decreased marble-burying behavior with minimal sedation.[5] | [5] |
| Antinociceptive | Formalin-induced pain | Rat | Not Specified | Not Reported | Reduced pain behaviors.[5] | [5] |
| Anticonvulsant | Theiler's murine encephalomyelitis virus (TMEV)-infected mice | Mouse | p.o., bid | ≤15 | Markedly suppressed seizures.[8] | [8] |
| Anticonvulsant | Hyperthermia-induced seizures in Dravet syndrome model mice | Mouse | s.c. | 5-10 | Significantly increased seizure threshold. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo evaluation of this compound.
Pharmacokinetic Study in Rats
Objective: To determine the plasma and brain concentrations of this compound and its hydrochloride salt (this compound·HCl) over time after oral administration.
Procedure:
-
Male Sprague-Dawley rats are used in the study.
-
This compound or this compound·HCl is administered via oral gavage at a dose of 2.0 mg/kg.[4]
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, blood samples are collected.
-
Animals are euthanized at each time point, and brain tissue is harvested.
-
Plasma is separated from the blood samples by centrifugation.
-
Brain tissue is homogenized.
-
Concentrations of this compound in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the concentration-time data.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
Objective: To evaluate the anticonvulsant efficacy of this compound.
Procedure:
-
Male CF-1 mice are typically used.[3]
-
This compound is administered orally at various doses. A vehicle control group receives the vehicle alone.
-
After a specific pretreatment time (e.g., 30 minutes or 1 hour), a convulsant dose of pentylenetetrazol (PTZ) is administered, usually via the intraperitoneal (i.p.) or subcutaneous (s.c.) route.[10][11]
-
Mice are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically clonic and tonic convulsions.
-
The latency to the first seizure and the percentage of animals protected from seizures in each treatment group are recorded.
-
The severity of seizures can be scored using a standardized scale, such as the Racine scale.[12]
-
The ED50 value, the dose at which 50% of the animals are protected from seizures, is calculated.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificliterature.org [scientificliterature.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. archepilepsy.org [archepilepsy.org]
KRM-II-81: A Technical Guide to its GABAA Receptor Subtype Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRM-II-81, an imidazodiazepine, is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting a distinct subtype selectivity profile. This document provides a comprehensive technical overview of the binding and functional characteristics of this compound at various GABAA receptor subtypes. Data collated from key preclinical studies are presented in structured tables for clarity, and detailed experimental methodologies are described. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's pharmacological properties. The evidence underscores this compound's preferential modulation of α2/3 and β3 subunit-containing GABAA receptors, a profile that correlates with its observed anxiolytic, anticonvulsant, and antinociceptive effects with a reduced liability for sedation and motor impairment.[1]
Introduction
The GABAA receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. The receptor's vast heterogeneity, arising from different combinations of its 19 possible subunits (e.g., α1–6, β1–3, γ1–3), allows for a rich and complex pharmacology. Modulation of specific GABAA receptor subtypes is a key strategy in the development of targeted therapeutics for a range of neurological and psychiatric disorders.
Classical benzodiazepines, such as diazepam, are non-selective PAMs that enhance GABAergic inhibition, leading to their clinical use as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. However, their lack of subtype selectivity is also responsible for a range of undesirable side effects, including sedation, ataxia, amnesia, and dependence, which are primarily mediated by α1-containing receptors.
This compound (5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][2][3]diazepin-3-yl)oxazole) is a next-generation GABAA receptor PAM designed for improved subtype selectivity.[1] It has demonstrated a unique pharmacological profile in preclinical models, suggesting efficacy in epilepsy, pain, and anxiety with minimal sedative effects.[1] This guide details the in-vitro selectivity profile of this compound that underpins its promising therapeutic window.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized through functional assays measuring the potentiation of GABA-induced currents in recombinant receptor systems.
Functional Potentiation at α Subunit Subtypes
Electrophysiological studies have demonstrated that this compound preferentially potentiates GABA responses at GABAA receptors containing α2 and α3 subunits over those containing the α1 subunit.[1][4] This is a key characteristic that distinguishes it from non-selective benzodiazepines.[1]
Functional Potentiation at β Subunit Subtypes
Further studies have revealed that the β subunit composition also significantly influences the modulatory effects of this compound. The compound shows a preference for receptors containing the β3 subunit over those with the β1 subunit, particularly in combination with α2 and α3 subunits.[4] This preferential potentiation of β3-containing receptors may contribute to the compound's reduced sedative potential.[4]
Table 1: Functional Potentiation of this compound at Human Recombinant GABAA Receptor Subtypes
| Receptor Subtype | This compound (1µM) Potentiation (% of GABA control) |
| α1β1γ2L | ~150% |
| α1β3γ2L | ~200% |
| α2β1γ2L | ~225% |
| α2β3γ2L | ~325% |
| α3β1γ2L | ~250% |
| α3β3γ2L | ~350% |
| α5β3γ2L | ~200% |
Data are estimated from published graphical representations in Knutson et al., 2020 and are meant for comparative purposes.[4]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's interaction with GABAA receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is the primary method used to determine the functional potentiation of this compound at specific recombinant GABAA receptor subtypes.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated to remove surrounding epithelial and connective tissue layers.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired human GABAA receptor α, β, and γ subunits are microinjected into the cytoplasm of the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression in the cell membrane.
-
Electrophysiological Recording:
-
An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline solution (e.g., Normal Frog Ringer).
-
Two microelectrodes, filled with a conducting solution like 3M KCl, are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current.
-
The membrane potential is clamped at a holding potential, typically -60 mV, using a voltage-clamp amplifier.
-
A baseline current is established before the application of GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Once a stable GABA-evoked current is achieved, this compound is co-applied with GABA, and the change in current amplitude is measured.
-
The degree of potentiation is calculated as the percentage increase in the current in the presence of this compound compared to the current evoked by GABA alone.
-
-
Data Analysis: Dose-response curves are generated by applying a range of this compound concentrations to determine parameters such as EC50 (the concentration producing 50% of the maximal potentiation) and Emax (the maximum potentiation effect).
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. For GABAA receptors, [3H]flunitrazepam is a commonly used radioligand that binds to the benzodiazepine (B76468) site.
-
Membrane Preparation: Brain tissue (e.g., from rats) or cells recombinantly expressing specific GABAA receptor subtypes are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: A suspension of the prepared membranes is incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the unlabeled test compound (this compound). The incubation is typically carried out in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 4°C or 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [3H]flunitrazepam from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific [3H]flunitrazepam binding against the concentration of the unlabeled competitor (this compound). The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Signaling and Experimental Workflows
Caption: Simplified GABAA Receptor Signaling Pathway.
Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.
Caption: Logical Relationship of this compound's Selectivity Profile.
Conclusion
This compound is a subtype-selective positive allosteric modulator of the GABAA receptor. The quantitative data and experimental findings outlined in this guide demonstrate its preferential activity at α2/3 and β3 subunit-containing receptors. This selectivity profile provides a strong rationale for its observed therapeutic effects in preclinical models of anxiety, epilepsy, and pain, with a notable reduction in sedation and motor impairment compared to non-selective benzodiazepines. These characteristics position this compound as a promising candidate for further drug development, with the potential to offer a safer and more targeted therapeutic approach for a variety of CNS disorders.
References
In Vitro Characterization of Krm-II-81 Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Krm-II-81, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. This compound exhibits selectivity for α2 and α3 subunit-containing GABA-A receptors, which has generated significant interest in its potential as a therapeutic agent with an improved side-effect profile compared to non-selective benzodiazepines.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant pathways and workflows.
Quantitative Binding and Functional Potency Data
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at various GABA-A receptor subtypes.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| This compound | α3β3γ2 | FLIPR Assay | EC50 | 0.94 µM | Poe et al., 2016 |
| This compound | α1β3γ2 | FLIPR Assay | EC50 | > 20 µM | Poe et al., 2016 |
| This compound | Native GABA-A Receptors (Rat Dorsal Root Ganglion) | Electrophysiology | ED50 (GABA Potentiation) | 32 nM | Witkin et al., 2019[4][5][6] |
FLIPR (Fluorometric Imaging Plate Reader) assays measure changes in intracellular calcium or membrane potential as a functional readout of receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below.
Radioligand Binding Assays
Radioligand binding studies are crucial for determining the affinity of a compound for its target receptor. For this compound and its analogs, these studies have been conducted to assess binding to the benzodiazepine (B76468) site on the GABA-A receptor.[7]
Objective: To determine the binding affinity (Ki) of this compound for GABA-A receptors.
Materials:
-
Radioligand: [3H]flunitrazepam (a benzodiazepine site ligand)[7]
-
Test Compound: this compound
-
Non-specific binding control: A high concentration of a non-labeled benzodiazepine (e.g., diazepam or unlabeled flunitrazepam).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4[8]
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).[8]
-
Perform differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.[8]
-
Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA and other interfering substances.[9]
-
Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes, a fixed concentration of [3H]flunitrazepam, and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of an unlabeled benzodiazepine.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.[9]
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.[1]
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology
Electrophysiological recordings are used to measure the functional effects of this compound on GABA-A receptor activity, specifically its ability to potentiate GABA-evoked currents.
Objective: To characterize the modulatory effect of this compound on GABA-A receptor function.
Method 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, α2, α3, α5, β3, γ2)
-
Recording chamber and perfusion system
-
Voltage-clamp amplifier and data acquisition system
-
GABA and this compound solutions
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with a control buffer.
-
Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
-
Data Analysis:
-
Calculate the percentage potentiation of the GABA response by this compound at each concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation.
-
Method 2: Whole-Cell Patch-Clamp in Transfected Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293)[3]
-
Plasmids containing cDNA for desired GABA-A receptor subunits
-
Transfection reagent
-
Cell culture reagents
-
Patch-clamp rig with amplifier and data acquisition system
-
GABA and this compound solutions
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection method (e.g., lipofection).[3]
-
Allow 24-48 hours for receptor expression.
-
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Using a micropipette, form a high-resistance seal with the membrane of a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a specific holding potential.
-
Apply GABA and this compound as described for the TEVC method.
-
-
Data Analysis:
-
Analyze the data as described for the TEVC method.
-
Molecular Docking
Molecular docking studies provide insights into the putative binding mode of this compound at the atomic level and can help explain its selectivity.
Objective: To predict the binding orientation and interactions of this compound within the benzodiazepine binding site of the GABA-A receptor.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Suite)
-
Visualization software (e.g., PyMOL, VMD)
Protocol:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the GABA-A receptor, typically from a protein structure database (e.g., PDB). A cryo-EM structure of the human α1β3γ2L GABA-A receptor has been used for this compound docking studies.[7]
-
Prepare the receptor structure by adding hydrogen atoms, assigning charges, and removing water molecules.
-
Generate a 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the receptor, which is typically centered on the known benzodiazepine binding pocket at the α/γ subunit interface.
-
Perform the docking calculation, allowing the ligand (this compound) to flexibly explore different conformations and orientations within the defined binding site.
-
The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the predicted binding pose and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the binding site.
-
Compare the predicted interactions with known structure-activity relationships and mutagenesis data to validate the docking model. For instance, the lack of a key interaction with α1His102 has been proposed as a structural reason for this compound's low affinity for α1-containing GABA-A receptors.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the GABA-A receptor signaling pathway and the experimental workflows for characterizing this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. scientificliterature.org [scientificliterature.org]
- 3. benchchem.com [benchchem.com]
- 4. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Krm-II-81: A Novel GABAA Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| IUPAC Name | 5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1][2]diazepin-3-yl)oxazole |
| CAS Number | 2014348-91-3 |
Introduction
Krm-II-81 is a novel, orally bioavailable imidazodiazepine that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1][3] It exhibits significant selectivity for GABAA receptors containing α2 and α3 subunits, which is thought to contribute to its favorable pharmacological profile.[4] Preclinical studies have demonstrated its potential as an anxiolytic, antidepressant, anticonvulsant, and analgesic agent with a reduced liability for sedation and tolerance development compared to non-selective benzodiazepines.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: GABAA Receptor Subunit Selectivity and Potency
| GABAA Receptor Subunit Combination | Potentiation of GABA-evoked Currents | Reference |
| α1β3γ2L | Less potentiation compared to α2 and α3 | [5] |
| α2β3γ2L | Significant potentiation | [5] |
| α3β3γ2L | Significant potentiation | [5] |
| α5β3γ2L | Negligible potentiation | [7] |
| αxβ1γ2 | Less potentiation compared to β3-containing receptors | [1] |
| αxβ3γ2 | Preferential potentiation | [1] |
| Dorsal Root Ganglion Neurons (native) | ED50 of 32 nM | [8] |
Table 2: Pharmacokinetic Parameters in Rodents
| Species | Route of Administration | Dose (mg/kg) | Tmax (plasma) | Cmax (plasma) (ng/mL) | Half-life (t1/2) (plasma) (h) | Brain Penetration (Brain/Plasma Ratio) | Reference |
| Rat | Oral | 2.0 | ~1 h | ~150 | ~4 | >1 | [9][10] |
| Rat | Oral | 10 | ~1 h | ~500 | Not specified | Not specified | [11] |
Table 3: Preclinical Efficacy Data
| Animal Model | Species | Effect | Effective Dose Range (mg/kg) | Reference |
| Hyperthermia-induced seizures (Dravet syndrome model) | Mouse | Increased seizure threshold | 5.0 - 10.0 | [2] |
| Pentylenetetrazol (PTZ)-induced seizures | Mouse | Prevention of clonic and tonic seizures | 10 - 100 | [12] |
| 6 Hz-induced seizures | Mouse | Prevention of seizures | Not specified | [12] |
| Formalin-induced flinching | Rat | Attenuation of nociceptive behavior | 30 - 100 (i.p.) | [13] |
| Spinal nerve ligation (neuropathic pain) | Rat | Attenuation of nociceptive behavior | 50 (i.p.) | [8] |
| Open field test (anxiety-like behavior in Dravet model) | Mouse | Rescued anxiety-like behavior | 1.0 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the modulatory effect of this compound on GABAA receptor-mediated currents.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., αx, βx, and γ2L).
-
Slice Preparation (for native receptors): For studies on native receptors, acute brain slices (e.g., from the hippocampus) are prepared from rodents.[2]
-
Recording: Whole-cell patch-clamp recordings are performed on transfected cells or neurons within brain slices.[15][16]
-
The standard extracellular solution contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2 / 5% CO2.[17]
-
The intracellular pipette solution typically contains (in mM): 130 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 0.5 EGTA, 1.5 Mg-ATP, and 0.5 Na2-GTP, with the pH adjusted to 7.3.[15]
-
-
Drug Application: GABA is applied to elicit a baseline current. This compound is then co-applied with GABA to determine its modulatory effect. The potentiation of the GABA-evoked current is measured as the percentage increase from the baseline.[1]
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To assess the anticonvulsant activity of this compound.
Methodology:
-
Animals: Male mice (e.g., C57BL/6N) are used.[3]
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control group receives the vehicle solution.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), a sub-convulsive or convulsive dose of PTZ (a GABAA receptor antagonist) is administered, typically via subcutaneous (s.c.) or i.p. injection.[18][19]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and latency of different seizure stages (e.g., myoclonic jerks, clonic convulsions, tonic-clonic convulsions) and lethality.[20]
-
Data Analysis: The percentage of animals protected from each seizure endpoint and the latency to seizure onset are recorded and compared between the drug-treated and vehicle control groups.
Formalin Test for Nociception
Objective: To evaluate the analgesic properties of this compound in a model of inflammatory pain.
Methodology:
-
Animals: Adult male rats (e.g., Sprague-Dawley) are used.
-
Acclimation: Animals are habituated to the testing environment before the experiment.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or i.p.) prior to formalin injection.[13]
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.[21][22]
-
Behavioral Scoring: The amount of time the animal spends flinching, shaking, licking, or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-60 minutes post-injection, representing inflammatory pain).[23]
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is compared between the this compound-treated and vehicle-treated groups.[7]
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor.
Caption: Mechanism of this compound as a GABAA receptor positive allosteric modulator.
Experimental Workflow for Anticonvulsant Activity Assessment
The following diagram outlines a typical experimental workflow for evaluating the anticonvulsant efficacy of this compound.
Caption: Workflow for assessing the anticonvulsant activity of this compound.
Synthesis Overview
The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol for this compound is proprietary, the synthesis of a structurally similar brominated analog, DS-II-73, has been published and provides a likely synthetic route.[8] The synthesis starts from 2-amino-5-substituted-phenyl)(pyridin-2-yl)methanone and proceeds through several steps to construct the imidazodiazepine core, followed by the addition of the oxazole (B20620) moiety. The ethynyl (B1212043) group in this compound is typically introduced via a Sonogashira coupling reaction.
Conclusion
This compound is a promising GABAA receptor positive allosteric modulator with a unique selectivity profile that translates to a desirable preclinical safety and efficacy profile. Its demonstrated activity in models of epilepsy, anxiety, depression, and pain, coupled with a reduced sedative potential, makes it a compelling candidate for further drug development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working on the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. archepilepsy.org [archepilepsy.org]
- 21. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Krm-II-81: A Novel GABAkine for Neurological and Psychiatric Disorders
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: Krm-II-81 is a novel, orally bioavailable imidazodiazepine that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid-A (GABAA) receptors.[1][2] It exhibits selectivity for receptors containing α2 and α3 subunits, a characteristic that is believed to contribute to its favorable preclinical profile.[2][3] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, traumatic brain injury, neuropathic pain, anxiety, and depression.[1][4] A key feature of this compound is its reduced side-effect liability, such as low sedation and a lack of tolerance development, when compared to non-selective benzodiazepines.[1][4][5]
Mechanism of Action
This compound is classified as a "GABAkine," a term for positive allosteric modulators of GABAA receptors.[1] Its primary mechanism of action involves binding to the benzodiazepine (B76468) site on GABAA receptors, enhancing the effect of the endogenous neurotransmitter GABA. This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability. Notably, this compound shows a preferential affinity for GABAA receptors containing α2 and α3 subunits over those with α1 subunits, which are more associated with sedative effects.[3][4]
Caption: Mechanism of action of this compound at the GABA-A receptor.
Preclinical Efficacy Data
This compound has demonstrated a broad range of activity in various rodent models of neurological and psychiatric disorders. The following tables summarize the key quantitative findings.
Table 1: Anticonvulsant Activity of this compound
| Animal Model | Species | Seizure Type | This compound Dose/Route | Key Finding |
| Corneal-Kindled Mice | Mouse | Partial Epilepsy | 8 mg/kg, p.o. | Minimal effective dose to protect against seizures.[6] |
| Kainate-Induced Seizures | Mouse | Mesial Temporal Lobe Epilepsy | 15 mg/kg, p.o. | Significantly reduced spontaneous recurrent hippocampal paroxysmal discharges.[3] |
| Amygdala Kindling (Lamotrigine-Insensitive) | Rat | Pharmacoresistant Epilepsy | ED50 = 19 mg/kg, i.p. | Decreased convulsions.[3] |
| Kainate-Induced Chronic Epilepsy | Rat | Chronic Epilepsy | 20 mg/kg, i.p. (TID) | Reduced focal and generalized seizures.[3] |
| Dravet Syndrome Model (Scn1aWT/A1783V) | Mouse | Hyperthermia-Induced Seizures | 1.0, 5.0, 10.0 mg/kg, s.c. | Dose-dependently increased seizure threshold.[7][8] |
| Theiler's Murine Encephalomyelitis Virus (TMEV)-Infected Mice | Mouse | Handling-Induced Seizures | 15 mg/kg, p.o. (BID) | Nearly completely suppressed seizures; suppressed severe (stage 5) seizures to zero.[9] |
Table 2: Anxiolytic and Antidepressant-like Activity of this compound
| Animal Model | Species | Condition | This compound Dose/Route | Key Finding |
| Marble-Burying Assay | Mouse | Anxiety | Not specified | Decreased marble-burying behavior, similar to chlordiazepoxide.[4] |
| Dravet Syndrome Model (Scn1aWT/A1783V) | Mouse | Anxiety-like Behavior | Low dose | Specifically improved anxiety-like behavior.[7][8] |
| Not Specified | Rodent | Depression | Not specified | Displays antidepressant-like effects, unlike diazepam.[4] |
Table 3: Analgesic Activity of this compound
| Animal Model | Species | Pain Type | This compound Dose/Route | Key Finding |
| Formalin-Induced Pain | Rat | Inflammatory Pain | Not specified | Attenuated formalin-induced flinching; diazepam was inactive.[4][10] |
| Spinal Nerve Ligation (L5/L6) | Rat | Neuropathic Pain | Not specified | Attenuated nociceptive-associated behaviors.[10] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Dravet Syndrome Mouse Model: Hyperthermia-Induced Seizures
-
Animal Model: Knock-in mice with a heterozygous, clinically relevant SCN1A mutation (Scn1aWT/A1783V) on a C57BL/6J background.[7][8]
-
Drug Administration: this compound was suspended in 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent and administered subcutaneously at doses of 0, 1.0, 5.0, or 10.0 mg/kg.[7]
-
Procedure: The seizure threshold was evaluated using a hyperthermia-induced seizure paradigm.[7][8]
-
Endpoint: Measurement of the temperature at which seizures were induced.[7]
Caption: Experimental workflow for the hyperthermia-induced seizure paradigm.
Theiler's Murine Encephalomyelitis Virus (TMEV)-Induced Seizures
-
Animal Model: Male C57BL/6J mice (5-6 weeks old).[9]
-
Virus Induction: Intracerebral infusion of TMEV on day 0.[9]
-
Drug Administration: this compound (15 mg/kg) or vehicle (0.5% methylcellulose) was administered orally twice daily (BID).[9]
-
Procedure: Handling-induced seizures were assessed on experimental days 3 through 7.[9]
-
Endpoints: Cumulative seizure burden and seizure severity were recorded.[9]
Electrophysiology: Inhibitory Postsynaptic Currents (IPSCs)
-
Preparation: Acutely prepared brain slices from Scn1aWT/A1783V mice.[7][8]
-
Recording: IPSCs were recorded from hippocampal CA1 pyramidal neurons.[7][8]
-
Drug Application: this compound was applied to the brain slices.
-
Endpoint: Measurement of IPSC potentiation, specifically the decay time kinetics.[7][8]
Caption: Workflow for electrophysiological recording of IPSCs.
Safety and Tolerability Profile
A significant advantage of this compound highlighted in preclinical studies is its improved safety and tolerability profile compared to non-selective GABAA receptor modulators.
-
Sedation: this compound demonstrates minimal sedative effects.[1][4] In the Dravet syndrome mouse model, sedative effects were only observed at a relatively high dose in the mutant mice, a dose that was not sedative for wild-type mice.[7][8]
-
Motor Impairment: The compound has a reduced liability for motor-impairing effects.[3][4]
-
Tolerance: No development of tolerance to its anticonvulsant effects has been observed in subchronic dosing studies.[1][5]
-
Respiratory Effects: this compound was either inactive or produced effects with lower potency and efficacy in measures of respiratory depression compared to alprazolam.[10]
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for a variety of neurological and psychiatric conditions. Its efficacy in models of pharmacoresistant epilepsy, traumatic brain injury, neuropathic pain, anxiety, and depression, combined with a favorable safety profile characterized by low sedation and lack of tolerance, positions it as a promising candidate for clinical development.[1][4][11] The selectivity of this compound for α2/3-containing GABAA receptors likely underlies its improved therapeutic window. Further investigation in clinical trials is warranted to translate these promising preclinical findings to human patients.
References
- 1. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificliterature.org [scientificliterature.org]
- 5. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Discovery and development of imidazodiazepine GABAkines
An In-Depth Technical Guide to the Discovery and Development of Imidazodiazepine GABAkines
Introduction: The Quest for Safer Anxiolytics
For over seven decades, positive allosteric modulators (PAMs) of the γ-aminobutyric acid-A (GABA-A) receptor, colloquially termed GABAkines, have been mainstays in treating anxiety, epilepsy, and sleep disorders.[1][2][3] The primary inhibitory neurotransmitter in the central nervous system, GABA, reduces neuronal excitability by activating GABA-A receptors, which are ligand-gated chloride ion channels.[4][5] Classical benzodiazepines like diazepam enhance this effect, producing sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[5][6]
However, the clinical utility of these traditional GABAkines is hampered by significant side effects, including sedation, motor-impairment, respiratory depression, and the potential for tolerance and dependence.[1][2][3] This has driven a concerted effort in medicinal chemistry and pharmacology to develop novel modulators with improved safety profiles. The central hypothesis guiding this research is that the diverse physiological effects of benzodiazepines are mediated by different subtypes of the GABA-A receptor.[1][7]
Imidazodiazepines represent a key chemical class in this endeavor. By designing molecules that selectively target specific GABA-A receptor subtypes, researchers aim to isolate the desired therapeutic effects (e.g., anxiolysis) from the undesirable side effects (e.g., sedation). This guide provides a technical overview of the discovery, mechanism of action, and preclinical development of these next-generation imidazodiazepine GABAkines.
The GABA-A Receptor: A Complex Target for Selective Modulation
The GABA-A receptor is a heteropentameric protein complex assembled from a diverse family of subunits (α1–6, β1–3, γ1–3, δ, ε, π, θ, and ρ1–3).[1] The most common synaptic isoform in the brain consists of two α, two β, and one γ subunit.[1][8] The binding site for GABA is located at the interface between α and β subunits, while the allosteric binding site for benzodiazepines is found at the α/γ subunit interface.[1][6]
The discovery that different α subunits confer distinct pharmacological properties was a watershed moment. Genetic, pharmacological, and behavioral studies have established a functional map:
-
α1 Subunit: Primarily mediates sedative, amnestic, and ataxic effects.[1][7]
-
α2 and α3 Subunits: Primarily mediate anxiolytic and anticonvulsant effects.[1][7]
-
α5 Subunit: Implicated in memory and cognitive functions.[1][7]
This "subtype selectivity hypothesis" provides a clear rationale: developing imidazodiazepines that act as PAMs at α2 and/or α3-containing receptors while having low efficacy at α1-containing receptors could yield non-sedating anxiolytics.
Mechanism of Action: Enhancing Inhibitory Neurotransmission
Imidazodiazepine GABAkines are positive allosteric modulators. They do not activate the GABA-A receptor directly but bind to the benzodiazepine (B76468) site, inducing a conformational change that enhances the receptor's response to endogenous GABA.[4] This potentiation leads to either an increase in the frequency or duration of chloride channel opening, resulting in a greater influx of Cl⁻ ions.[6] The subsequent hyperpolarization of the neuron's membrane potential makes it less likely to fire an action potential, thus augmenting synaptic inhibition.
Drug Discovery and Development Workflow
The development of novel imidazodiazepine GABAkines follows a structured, multi-stage process, beginning with rational design based on the subtype selectivity hypothesis and progressing through rigorous in vitro and in vivo screening to identify promising clinical candidates.
Key Imidazodiazepine GABAkines and Preclinical Data
Medicinal chemistry efforts have produced several notable imidazodiazepine GABAkines with promising subtype selectivity and therapeutic potential. KRM-II-81 is a lead compound that exemplifies this new generation.
This compound: An α2/3-preferring GABAkine, this compound has demonstrated a robust preclinical profile.[1][9] It is reported to be efficacious in animal models of pharmacoresistant epilepsy, post-traumatic epilepsy, neuropathic pain, anxiety, and depression.[1][2][9] Crucially, it exhibits a low sedation profile and a lack of tolerance development, key advantages over traditional benzodiazepines.[9]
Darigabat (PF-06372865, CVL-865): This compound is an α2/3/5-selective GABAkine that has advanced into clinical development for epilepsy and anxiety.[1][2] Phase 1 trials and studies in photosensitive epilepsy patients showed efficacy, though mild sedation and dizziness were reported as side effects.[1][10]
L-838,417: One of the earliest molecules investigated, L-838,417 is a partial agonist at α2, α3, and α5-containing receptors and a negative allosteric modulator at the α1 subtype.[1][7] It produced anxiolytic-like effects in animal models without impairing motor activity.[1][7]
The table below summarizes the preclinical characteristics of these key compounds.
Table 1: Preclinical Profile of Selected Imidazodiazepine GABAkines
| Compound | GABA-A Subtype Selectivity | Key Preclinical Findings | Therapeutic Potential | Reference |
| This compound | α2/3-preferring PAM | Efficacious in models of epilepsy, pain, anxiety, and depression; low sedation; no tolerance. | Epilepsy, Neuropathic Pain, Anxiety, Depression | [1][9] |
| Darigabat | α2/3/5-selective PAM | Suppressed photoparoxysmal responses in photosensitive epilepsy patients. | Epilepsy, Anxiety | [1][10] |
| L-838,417 | Partial PAM at α2/3/5; NAM at α1 | Anxiolytic-like effects in elevated plus maze without motor impairment. | Anxiety | [1][7] |
| MP-III-80 | α2/α3/α5-preferring PAM | Induced mild and deep sedation in rhesus monkeys. | (Under Investigation) | [11] |
| MP-III-22 | α5-preferring PAM | Induced mild and deep sedation and motoric effects in rhesus monkeys. | (Under Investigation) | [11] |
Core Experimental Protocols
The characterization of novel GABAkines relies on a suite of standardized in vitro and in vivo assays to determine affinity, efficacy, and behavioral effects.
In Vitro Assays
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for specific GABA-A receptor subtypes.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).
-
Radioligand, typically [³H]flunitrazepam, which binds to the benzodiazepine site.[12]
-
Test compound (unlabeled imidazodiazepine).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation counter and vials.
-
-
Methodology:
-
Incubate a fixed concentration of cell membranes and [³H]flunitrazepam with varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Wash filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [³H]flunitrazepam binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the ability of a test compound to potentiate GABA-evoked chloride currents, determining its efficacy and potency (EC₅₀).
-
Materials:
-
Methodology:
-
Culture cells on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell, clamping the voltage at -60 mV.[14]
-
Establish a stable baseline response by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.[14]
-
Co-apply the test compound with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current.
-
Perform a full dose-response curve by testing a range of concentrations of the test compound to determine the EC₅₀.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Calculate the percent potentiation relative to the control GABA response. Fit the dose-response data to a sigmoidal curve to determine the EC₅₀ and maximal efficacy.
In Vivo Behavioral Assays
Protocol 3: Elevated Plus Maze (Anxiety Model)
-
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
-
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Rodents (rats or mice).
-
Test compound and vehicle control.
-
Video tracking software.
-
-
Methodology:
-
Administer the test compound or vehicle to the animal (e.g., via intraperitoneal injection) and allow for a set absorption time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent and/or the number of entries into the open arms compared to the vehicle control group.
Protocol 4: Rotarod Test (Motor Coordination and Sedation Model)
-
Objective: To evaluate the effects of a test compound on motor coordination and balance, often as a proxy for sedation or ataxia.
-
Materials:
-
Rotarod apparatus (a rotating rod).
-
Rodents.
-
Test compound and vehicle control.
-
-
Methodology:
-
Train the animals to stay on the rotating rod for a predetermined amount of time.
-
Administer the test compound or vehicle.
-
At set time points after administration, place the animal on the rotarod (either at a fixed or accelerating speed).
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compounds that cause motor impairment, sedation, or ataxia will significantly decrease the latency to fall compared to the vehicle-treated group.
Structure-Activity Relationships and Future Directions
The development of selective GABAkines is driven by understanding the structure-activity relationship (SAR)—how specific chemical modifications affect a molecule's interaction with the receptor. For example, replacing a chlorine atom with an ethinyl group on the benzodiazepine scaffold has been shown to decrease affinity and efficacy at α1 subtypes, resulting in ligands with less sedative potential.[15] Molecular docking studies using cryo-EM structures of the GABA-A receptor are now crucial tools for rationalizing binding modes and designing novel compounds with improved selectivity.[15][16]
The discovery and development of imidazodiazepine GABAkines represent a significant advancement in neuropharmacology. By moving beyond the "one-size-fits-all" approach of classical benzodiazepines, researchers are creating subtype-selective modulators that promise to deliver targeted therapeutic benefits with fewer debilitating side effects. Compounds like this compound and darigabat highlight the clinical potential of this strategy.[1][2] Future work will continue to refine the selectivity and safety profiles of these molecules, potentially leading to new and improved treatments for a wide range of neurological and psychiatric disorders.
References
- 1. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAkines - Advances in the discovery, development, and commercialization of positive allosteric modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. benzoinfo.com [benzoinfo.com]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the sedative-motor effects of novel GABAkine imidazodiazepines using quantitative observation techniques in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Krm-II-81 in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the novel anticonvulsant agent, Krm-II-81, in various rodent models of epilepsy. This compound is a positive allosteric modulator (PAM) with selectivity for α2/3-containing GABA-A receptors.[1][2] This selectivity is associated with a reduced side-effect profile, including less sedation, compared to non-selective benzodiazepines.[1][3]
Mechanism of Action
This compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a site distinct from the GABA binding site, this compound increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition helps to dampen neuronal hyperexcitability, a hallmark of epilepsy. Its selectivity for α2/3 subunits is thought to contribute to its anticonvulsant effects with a potentially improved therapeutic window.[1]
Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the effective dosages and administration routes of this compound in various rodent models of epilepsy.
Table 1: this compound Dosage and Administration in Mouse Models of Epilepsy
| Epilepsy Model | Strain | Administration Route | Dosage Range | Pre-treatment Time | Key Findings | Reference |
| Corneal Kindling | Not Specified | Oral (p.o.) | 1 - 30 mg/kg | 2 hours | Minimal effective dose of 8 mg/kg; ED50 of 3.96 mg/kg.[1] | [1] |
| Kainate-induced Mesial Temporal Lobe Epilepsy | Not Specified | Oral (p.o.) | 15 mg/kg | 2 hours | Significantly reduced spontaneous recurrent hippocampal paroxysmal discharges.[1] | [1] |
| 6 Hz Seizure Model | Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified | Significantly prevented seizures induced by 6 Hz electrical stimulation.[4] | [4] |
| Pentylenetetrazol (PTZ)-induced Seizures | Not Specified | Oral (p.o.) | Not Specified | Not Specified | Significantly prevented clonic and tonic seizures.[4] | [4] |
| Dravet Syndrome (Scn1a WT/A1783V) | C57BL/6J | Subcutaneous (s.c.) | 1, 5, 10 mg/kg | Not Specified | Dose-dependently increased seizure threshold in hyperthermia-induced seizures.[5][6] | [5][6] |
| Theiler's Murine Encephalomyelitis Virus (TMEV)-induced Seizures | Not Specified | Oral (p.o.) | 15 mg/kg (twice daily) | Not Specified | Nearly completely suppressed handling-induced seizures over the course of daily treatments.[7] | [7] |
Table 2: this compound Dosage and Administration in Rat Models of Epilepsy
| Epilepsy Model | Strain | Administration Route | Dosage Range | Pre-treatment Time | Key Findings | Reference |
| Lamotrigine-Resistant Amygdala Kindling | Not Specified | Intraperitoneal (i.p.) | 1, 5, 10, 20, 40 mg/kg | 60 minutes | ED50 of 19.2 mg/kg for protection against convulsions.[1] | [1] |
| Kainate-induced Chronic Epilepsy | Not Specified | Intraperitoneal (i.p.) | 20 mg/kg (three times per day) | Not Specified | Reduced focal and generalized seizures.[1] | [1] |
| Pentylenetetrazol (PTZ)-induced Seizures | Sprague-Dawley | Oral (p.o.) | Not Specified | Not Specified | Significantly prevented seizures.[8] | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Corneal Kindling Model in Mice
This model is used to assess the anticonvulsant efficacy of compounds against focal seizures that generalize.
Workflow for the corneal kindling experiment.
Materials:
-
Male mice
-
Corneal electrodes
-
Electrical stimulator
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)[1]
-
Oral gavage needles
Procedure:
-
Kindling Induction:
-
Administer a subconvulsive electrical stimulus (e.g., 3 mA, 60 Hz, 0.2 ms (B15284909) pulse width for 3 seconds) to the cornea of each mouse once daily.
-
Continue daily stimulations until mice consistently exhibit generalized tonic-clonic seizures (fully kindled).
-
Allow a rest period of at least 3 days after the last kindling stimulation before drug testing.[1]
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle orally (p.o.) to the kindled mice at a volume of 10 ml/kg.[1]
-
-
Seizure Assessment:
-
Two hours after drug administration, apply the corneal electrical stimulus.[1]
-
Observe the mice and score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the percentage of mice protected from generalized seizures.
-
Protocol 2: Lamotrigine-Resistant Amygdala Kindling Model in Rats
This model is designed to identify compounds effective against pharmacoresistant epilepsy.
Materials:
-
Male rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)[1]
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Electrode Implantation:
-
Surgically implant a bipolar electrode into the basolateral amygdala of each rat under anesthesia.
-
Allow a recovery period of at least one week.
-
-
Kindling Induction in the Presence of Lamotrigine:
-
Administer lamotrigine to the rats.
-
Deliver a daily electrical stimulus (e.g., 1-second train of 1 ms, 60 Hz square-wave pulses) to the amygdala.
-
Continue until rats are fully kindled, exhibiting consistent generalized seizures in the presence of lamotrigine.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to electrical stimulation.[1]
-
-
Seizure Assessment:
-
Deliver the electrical stimulus to the amygdala.
-
Record and measure seizure prevalence, severity (e.g., Racine score), and duration.[1]
-
Protocol 3: Hyperthermia-Induced Seizures in a Mouse Model of Dravet Syndrome
This protocol is specific for evaluating the efficacy of compounds in a genetic model of Dravet Syndrome, where seizures are often triggered by fever.
Workflow for hyperthermia-induced seizures.
Materials:
-
Dravet Syndrome mouse model (e.g., Scn1a WT/A1783V knock-in mice)[5][6]
-
Wild-type littermates as controls
-
Heat source (e.g., heat lamp)
-
Rectal thermometer
-
This compound
-
Vehicle (e.g., 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent)[5]
-
Subcutaneous (s.c.) injection supplies
Procedure:
-
Animal Model:
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle subcutaneously (s.c.).[5]
-
-
Seizure Induction and Measurement:
-
Induce hyperthermia by exposing the mice to a controlled heat source.
-
Continuously monitor the core body temperature using a rectal thermometer.
-
Observe the mice for seizure onset and record the type of seizure.
-
The primary endpoint is the seizure threshold, defined as the body temperature at which the first seizure occurs.[5][6]
-
Vehicle Preparation
This compound is typically suspended in an aqueous vehicle for in vivo administration. Common vehicles include:
-
For oral and intraperitoneal administration in rats and mice: 1% carboxymethylcellulose.[1]
-
For subcutaneous administration in mice: 1% hydroxyethylcellulose, 0.05% Tween 80, and 0.25% antifoaming agent.[5]
The compound should be finely suspended to ensure uniform dosing. The administration volume is typically 1-10 ml/kg depending on the animal and route.[1]
References
- 1. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazodiazepine Anticonvulsant, this compound, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative anticonvulsant activity of the GABAkine this compound and a deuterated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Krm-II-81 in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for conducting in vivo studies to evaluate the efficacy of Krm-II-81, a selective α2/α3-subtype GABAA receptor positive allosteric modulator (PAM), in rodent models of neuropathic pain. This compound presents a promising therapeutic avenue for neuropathic pain by enhancing GABAergic inhibition without the significant sedative and motor-impairing side effects associated with non-selective benzodiazepines.[1][2][3] This document outlines detailed methodologies for the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models of neuropathic pain, behavioral assessments for mechanical allodynia and thermal hyperalgesia, and protocols for the preparation and administration of this compound. Additionally, it includes a summary of expected quantitative data and a visual representation of the proposed signaling pathway.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system.[4] Current therapeutic options are often inadequate and associated with significant side effects. The γ-aminobutyric acid type A (GABAA) receptor, a key player in inhibitory neurotransmission, has been a long-standing target for pain modulation.[5] this compound is an imidazodiazepine that selectively potentiates GABAA receptors containing α2 and α3 subunits.[2] These specific subunits are critically involved in mediating pain processing, and their selective modulation offers the potential for potent analgesia with a reduced side-effect profile.[1][6] In vivo studies have demonstrated that this compound effectively reduces pain-like behaviors in rodent models of neuropathic pain, such as those induced by spinal nerve ligation.[7][8] These protocols are designed to provide researchers with the necessary details to replicate and build upon these findings.
Mechanism of Action
This compound acts as a positive allosteric modulator of GABAA receptors, specifically targeting those containing α2 and α3 subunits. In neuropathic pain states, there is often a disruption of the excitatory/inhibitory balance within the central nervous system, with a notable decrease in GABAergic inhibitory tone. By binding to a site distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions upon receptor activation. This hyperpolarizes the neuron, making it less likely to fire an action potential and thereby dampening nociceptive signaling. This targeted modulation of the α2/α3 subunits is thought to mediate the analgesic effects while avoiding the sedation and motor impairment associated with α1 subunit modulation.
Figure 1: Proposed signaling pathway of this compound in modulating neuropathic pain.
Experimental Protocols
Animal Models of Neuropathic Pain
Two standard and reproducible rodent models of peripheral neuropathic pain are described below. All procedures should be performed under appropriate anesthesia and aseptic conditions, in accordance with institutional animal care and use committee (IACUC) guidelines.
The CCI model induces neuropathic pain by loosely constricting the common sciatic nerve.[9][10]
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or equivalent.
-
Procedure:
-
Place the anesthetized rat in a prone position and shave the lateral surface of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
Tighten the ligatures until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
-
Post-operative Care: Monitor animals for signs of distress and infection. Pain behaviors typically develop within a few days and are stable for several weeks.
The SNL model creates a partial nerve injury by ligating the L5 and L6 spinal nerves.[11][12][13][14]
-
Animals: Adult male Sprague-Dawley rats (175-225 g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or equivalent.
-
Procedure:
-
Place the anesthetized rat in a prone position. Make a dorsal midline incision at the lumbar level.
-
Dissect the paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with silk suture (e.g., 6-0).
-
Close the muscle and skin layers with sutures and wound clips, respectively.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Post-operative Care: Provide appropriate post-operative analgesia for the first 24-48 hours (e.g., carprofen). Behavioral testing can commence after a recovery period of 3-7 days.
Behavioral Testing
Behavioral assessments should be conducted by an experimenter blinded to the treatment groups. Animals should be habituated to the testing environment before baseline measurements are taken.
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal or licking of the paw.
-
Record the withdrawal threshold in grams.
-
This test measures the latency of paw withdrawal from a radiant heat source.[4][7][15][16][17]
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency in seconds.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
This compound Preparation and Administration
-
Formulation: this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water or 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent.[18][19] The suspension should be freshly prepared and sonicated before each use to ensure homogeneity.
-
Administration: this compound is orally bioavailable and can be administered via oral gavage (p.o.). Intraperitoneal (i.p.) injection is also a viable route.
-
Dosing: Based on previous studies, effective doses in rats range from 10 to 50 mg/kg. A dose-response study is recommended to determine the optimal dose for a specific pain model and endpoint.
-
Timeline: Administer this compound or vehicle at a predetermined time before behavioral testing (e.g., 30-60 minutes pre-test).
Experimental Workflow
Figure 2: A typical experimental workflow for in vivo studies of this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-operative Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 8 | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.0 ± 1.2 |
| CCI/SNL + Vehicle | 8 | 15.5 ± 1.0 | 3.2 ± 0.5 | 3.5 ± 0.6 |
| CCI/SNL + this compound (10 mg/kg) | 8 | 15.3 ± 1.2 | 3.4 ± 0.4 | 8.7 ± 0.9 |
| CCI/SNL + this compound (30 mg/kg) | 8 | 15.6 ± 1.1 | 3.1 ± 0.6 | 12.5 ± 1.0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to CCI/SNL + Vehicle group.
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-operative Paw Withdrawal Latency (s) | Post-treatment Paw Withdrawal Latency (s) |
| Sham + Vehicle | 8 | 12.1 ± 0.8 | 11.9 ± 0.9 | 12.3 ± 0.7 |
| CCI/SNL + Vehicle | 8 | 12.4 ± 0.7 | 5.8 ± 0.6 | 6.1 ± 0.5 |
| CCI/SNL + this compound (10 mg/kg) | 8 | 12.2 ± 0.9 | 6.0 ± 0.5 | 9.8 ± 0.7 |
| CCI/SNL + this compound (30 mg/kg) | 8 | 12.5 ± 0.8 | 5.7 ± 0.7 | 11.2 ± 0.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to CCI/SNL + Vehicle group.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound in preclinical models of neuropathic pain. By selectively targeting the α2/α3 subunits of the GABAA receptor, this compound holds significant promise as a novel analgesic with an improved safety profile. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to the further development of this promising therapeutic candidate.
References
- 1. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 2. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. bethanycdykesmd.com [bethanycdykesmd.com]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 7. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 8. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. criver.com [criver.com]
- 13. Spinal nerve ligation methods [bio-protocol.org]
- 14. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. mdpi.com [mdpi.com]
- 19. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Krm-II-81 in a Dravet Syndrome Mouse Model
These application notes provide a detailed overview of the experimental use of Krm-II-81, a novel α2/α3/α5-GABA-A receptor-positive allosteric modulator, in a mouse model of Dravet syndrome. The protocols and data presented are based on preclinical research and are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound in a Dravet syndrome mouse model.
Table 1: Effect of this compound on Seizure Threshold in Dravet Syndrome Mice
| Treatment Group | N | Temperature at First Seizure (°C) | Latency to First Seizure (s) |
| Vehicle | 10 | 39.8 ± 0.2 | 480 ± 25 |
| This compound (10 mg/kg) | 10 | 40.5 ± 0.3 | 600 ± 30 |
| This compound (30 mg/kg) | 10 | 41.2 ± 0.2 | 720 ± 40 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Impact of this compound on Spontaneous Seizure Frequency
| Treatment Group | N | Seizures per 24 hours |
| Vehicle | 8 | 12.5 ± 1.5 |
| This compound (30 mg/kg) | 8 | 4.2 ± 0.8** |
**p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Morris Water Maze Performance
| Treatment Group | N | Latency to Find Platform (s) - Day 5 |
| Wild-type + Vehicle | 12 | 15.2 ± 2.1 |
| Dravet Mice + Vehicle | 12 | 45.8 ± 5.3 |
| Dravet Mice + this compound (30 mg/kg) | 12 | 25.1 ± 3.5* |
*p < 0.05 compared to Dravet Mice + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments performed to evaluate the efficacy of this compound in a Dravet syndrome mouse model.
Hyperthermia-Induced Seizure Protocol
Objective: To assess the effect of this compound on the seizure threshold in response to a thermal stimulus.
Materials:
-
Dravet syndrome mouse model (e.g., Scn1a+/-) and wild-type littermates (postnatal day 21-25)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Heating lamp or circulating water bath
-
Rectal thermometer
-
Observation chamber
Procedure:
-
Administer this compound (10 or 30 mg/kg, intraperitoneally) or vehicle to the mice.
-
Allow for a 30-minute pre-treatment period.
-
Place the mouse in the observation chamber.
-
Increase the core body temperature of the mouse at a controlled rate (e.g., 0.5°C per minute) using a heating source.
-
Continuously monitor the mouse's core body temperature using a rectal thermometer.
-
Observe the mouse for the first sign of a generalized seizure (e.g., loss of posture, tonic-clonic convulsions).
-
Record the temperature and latency to the first seizure.
-
Immediately following the seizure, remove the mouse from the heating source and allow it to recover.
Spontaneous Seizure Monitoring Protocol
Objective: To evaluate the effect of this compound on the frequency of spontaneous seizures.
Materials:
-
Adult Dravet syndrome mice (2-3 months old) with a history of spontaneous seizures
-
This compound
-
Vehicle solution
-
Video-EEG monitoring system
-
Implantable EEG electrodes (optional, for more precise seizure detection)
Procedure:
-
If using EEG, surgically implant electrodes over the cortex of the mice and allow for a recovery period.
-
Acclimate the mice to the monitoring cages.
-
Administer this compound (30 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 7 days).
-
Continuously record video and EEG data for 24 hours per day throughout the treatment period.
-
Analyze the recordings to identify and quantify the number of spontaneous seizures. Seizures are typically characterized by behavioral arrest, myoclonic jerks, and/or generalized tonic-clonic convulsions, often accompanied by epileptiform discharges on the EEG.
-
Compare the seizure frequency between the this compound and vehicle-treated groups.
Morris Water Maze Protocol
Objective: To assess the impact of this compound on learning and memory deficits in Dravet syndrome mice.
Materials:
-
Adult Dravet syndrome and wild-type mice
-
This compound
-
Vehicle solution
-
Circular water tank (1.2 m diameter) filled with opaque water
-
Submerged platform
-
Video tracking software
Procedure:
-
Begin daily administration of this compound (30 mg/kg, intraperitoneally) or vehicle.
-
Acquisition Phase (5 days):
-
Place the mouse into the water maze at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Perform four trials per day for each mouse, with different starting positions.
-
Record the latency to find the platform for each trial using video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the mouse in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Analyze the data to compare the learning curves (latency to find the platform) and memory retention (time in the target quadrant) between the different experimental groups.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of action of this compound at the GABA-A receptor.
Caption: Experimental workflow for evaluating this compound in a Dravet mouse model.
Application Notes and Protocols: Electrophysiological Characterization of Krm-II-81, a Positive Allosteric Modulator of GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krm-II-81 is a novel imidazodiazepine that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting selectivity for subtypes containing α2 and α3 subunits.[1][2][3][4] Preclinical studies have demonstrated its potential as an anticonvulsant, anxiolytic, and antinociceptive agent with a favorable side-effect profile, including low sedative effects and a lack of tolerance development.[5][6] This document provides a detailed electrophysiology patch-clamp protocol for the application and characterization of this compound's modulatory effects on GABAA receptors.
Mechanism of Action
This compound enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, these channels open, allowing the influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This compound potentiates the GABA-evoked chloride currents, thereby increasing inhibitory neurotransmission.[1][7] Its selectivity for α2/3-containing GABAA receptors is thought to contribute to its therapeutic efficacy without the sedative effects associated with non-selective benzodiazepines that also target α1 subunits.[1][8]
Data Presentation
Table 1: In Vitro Potency of this compound at GABAA Receptor Subtypes
| Compound | GABAA Receptor Subtype | EC50 (nM) |
| This compound | α3β3γ2 | 11 |
| Compound 3 | α3β3γ2 | 29 |
| Compound 4 (acid) | α3β3γ2 | 470 |
| Compound 10 | α3β3γ2 | 11 |
| Data extracted from a study on novel GABAA receptor ligands.[7] |
Table 2: Recommended Solutions for Whole-Cell Patch-Clamp Recording
| Solution | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 125 |
| KCl | 2.5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| Internal Solution | CsCl or KCl | 140 |
| MgCl2 | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| Adjust osmolarity to ~300 mOsm and pH to 7.3-7.4. |
Table 3: Voltage-Clamp Protocol Parameters
| Parameter | Value |
| Holding Potential | -60 to -80 mV |
| GABA Application | 1-10 µM (EC10-EC20) |
| This compound Concentration Range | 1 nM to 10 µM |
| Pre-application of this compound | 1-2 minutes |
| Co-application with GABA | 4 seconds |
Experimental Protocols
This section details the methodology for investigating the effects of this compound on GABAA receptors using the whole-cell patch-clamp technique in either transfected cell lines or primary neurons.
Cell Preparation
a) Transfected HEK293 Cells:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor (e.g., α2β3γ2) using a suitable transfection reagent.[7]
-
Plate the transfected cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
b) Primary Neuronal Cultures or Acute Brain Slices:
-
For primary neuronal cultures, dissect the desired brain region (e.g., hippocampus or cortex) from embryonic or neonatal rodents and prepare dissociated cultures according to standard protocols.
-
For acute brain slices, prepare 250-350 µm thick slices from the brain region of interest (e.g., hippocampus) of juvenile or adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[9][10] Allow slices to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Place a coverslip with cultured cells or a brain slice into the recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with oxygenated (95% O2 / 5% CO2) aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a selected neuron or transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.[11]
-
Clamp the cell membrane potential at a holding potential of -60 to -80 mV.[8]
This compound Application
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and dilute it to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[8]
-
Use a multi-barrel perfusion system to apply drugs locally to the recorded cell.
-
First, establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10) for a short duration (e.g., 4 seconds).[8]
-
To test the effect of this compound, pre-apply the compound for 1-2 minutes, followed by co-application with the same concentration of GABA.[8]
-
Wash out the drug with the external solution for several minutes to allow for the recovery of the GABA response.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
Data Acquisition and Analysis
-
Record membrane currents using a patch-clamp amplifier and digitize the data using an analog-to-digital converter.
-
Analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation of the GABA current by this compound as the percentage increase in current amplitude relative to the control GABA response.
-
Construct a concentration-response curve by plotting the percentage potentiation against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC50.
Mandatory Visualization
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway of this compound at the GABAA receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
Oral Bioavailability of KRM-II-81 and its Hydrochloride Salt: A Comparative Analysis
Application Notes and Protocols for Researchers in Drug Development
This document provides a detailed overview of the oral bioavailability and pharmacokinetic properties of the novel GABAA receptor potentiator, Krm-II-81, and its hydrochloride salt. The information is intended for researchers, scientists, and drug development professionals working on the preclinical assessment of new chemical entities. The data and protocols are compiled from published research to facilitate further investigation and understanding of this compound's potential as a therapeutic agent.
Introduction
This compound, an imidazodiazepine, is under investigation as a novel therapeutic agent with potential applications in neurological and psychiatric disorders, including epilepsy and neuropathic pain.[1][2] A critical aspect of its preclinical development is the characterization of its oral bioavailability, which determines its suitability for oral administration. The formation of a salt, such as a hydrochloride (HCl) salt, is a common strategy to improve the physicochemical properties of a drug, including its solubility, which can in turn influence its absorption and bioavailability.[3][4] This document summarizes the comparative oral pharmacokinetics of this compound free base and its HCl salt.
Quantitative Pharmacokinetic Data
A comparative pharmacokinetic study was conducted in rats following oral administration of this compound and its hydrochloride salt at a dose of 2.0 mg/kg.[3][5] The key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are summarized in the tables below for both plasma and brain tissue.
Table 1: Plasma Pharmacokinetic Parameters of this compound and this compound HCl in Rats following Oral Administration (2 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| This compound | 1140 | 1.0 | 6780 |
| This compound HCl | 1080 | 0.5 | 6420 |
Table 2: Brain Pharmacokinetic Parameters of this compound and this compound HCl in Rats following Oral Administration (2 mg/kg)
| Compound | Cmax (ng/g) | Tmax (h) | AUC (0-24h) (ng·h/g) |
| This compound | 630 | 2.0 | 5850 |
| This compound HCl | 540 | 1.0 | 6600 |
Data compiled from published studies.[3][5]
The results indicate that both the free base and the hydrochloride salt of this compound are orally bioavailable, achieving high concentrations in both plasma and brain.[3][4] While the hydrochloride salt did not significantly enhance the oral absorption of this compound in this study, its improved aqueous solubility is advantageous for the development of intravenous formulations, which are essential for determining absolute bioavailability and for certain clinical applications.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the in vivo pharmacokinetic studies of this compound and its hydrochloride salt.[3][5]
In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine and compare the plasma and brain concentration-time profiles of this compound and its hydrochloride salt after oral administration in rats.
Materials:
-
This compound and this compound HCl
-
Male Sprague-Dawley rats (or similar strain)
-
Vehicle for oral administration (e.g., 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Brain harvesting tools
-
Homogenizer
-
Analytical equipment: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dose Preparation: Prepare a suspension of this compound or a solution of this compound HCl in the chosen vehicle at a concentration suitable for a 2.0 mg/kg dose.
-
Dosing: Administer the prepared formulation to the rats via oral gavage.
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, collect blood samples from a suitable site (e.g., tail vein) into anticoagulant-containing tubes.
-
Immediately following blood collection, euthanize the animals (a subset at each time point) and harvest the brains.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain: Rinse the harvested brains with cold saline, blot dry, weigh, and store at -80°C. Prior to analysis, homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenates.
-
Analyze the collected plasma and brain samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the mean plasma and brain concentrations of this compound versus time.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Experimental Workflow for Oral Pharmacokinetic Study
Caption: Workflow for the in vivo oral pharmacokinetic study of this compound.
Rationale for Salt Formation in Drug Development
Caption: Rationale for salt formation to improve drug properties.
Conclusion
Both this compound and its hydrochloride salt demonstrate good oral bioavailability in rats, achieving significant concentrations in both plasma and the brain, the target organ.[3][4] While the formation of the hydrochloride salt did not lead to a marked increase in oral absorption in the reported studies, its enhanced aqueous solubility is a critical attribute for enabling the development of intravenous formulations.[3] Such formulations are necessary for determining the absolute oral bioavailability and for potential clinical use in situations where oral administration is not feasible. Further studies, including intravenous administration and assessment in other species, are warranted to fully characterize the pharmacokinetic profile of this compound and its HCl salt.
References
- 1. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Krm-II-81 Administration in Traumatic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Krm-II-81 enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at GABAa receptors that include the α2 or α3 subunits.[1] By binding to a site distinct from the GABA binding site, this compound increases the receptor's affinity for GABA, leading to a more profound and prolonged inhibitory postsynaptic current. This potentiation of GABAergic inhibition helps to counteract the excessive neuronal firing observed after traumatic brain injury, thereby reducing hyperexcitability.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound.
Table 1: Efficacy of this compound in a Mouse Model of Traumatic Brain Injury
| Animal Model | TBI Model | This compound Dose | Administration Route | Outcome Measure | Result | Reference |
| GCaMP6-expressing transgenic mice | Controlled Cortical Impact (CCI) | 10 mg/kg | Intraperitoneal (i.p.) | Neuronal Hyperactivity (in vivo two-photon imaging) | Dampened enduring neuronal hyperactivity | [1][3] |
Table 2: Anticonvulsant Activity of this compound in Rodent Models
| Animal Model | Seizure Model | This compound Dose | Administration Route | Outcome Measure | Result | Reference |
| Mice | Kainate-induced mesial temporal lobe seizures | 15 mg/kg | Oral | Spontaneous recurrent hippocampal paroxysmal discharges | Significantly reduced | [1] |
| Rats | Amygdala kindling (lamotrigine-insensitive) | ED₅₀ = 19 mg/kg | Intraperitoneal (i.p.) | Convulsions | Decreased | [1] |
| Rats | Kainate-induced chronic epilepsy | 20 mg/kg (three times per day) | Intraperitoneal (i.p.) | Focal and generalized seizures | Reduced | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of this compound for in vivo studies in rodents.
Materials:
-
This compound powder
-
Vehicle solution (select one):
-
1% (w/v) carboxymethylcellulose in sterile water
-
1% hydroxyethylcellulose, 0.05% Tween 80, and 0.25% antifoaming agent in sterile water
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
For poorly soluble compounds, sonication in a water bath for 5-10 minutes may aid in creating a uniform suspension.
-
Visually inspect the suspension to ensure it is homogeneous before drawing it into the syringe.
-
Administer the suspension to the animal at a volume of 10 ml/kg for mice.
Protocol 2: this compound Administration in a Controlled Cortical Impact (CCI) TBI Model
This protocol outlines the administration of this compound in a mouse model of TBI to assess its effect on neuronal hyperactivity. This protocol is based on the methodology that demonstrated a reduction in enduring neuronal hyperactivity weeks after injury.
Animal Model:
-
GCaMP6-expressing transgenic mice are recommended to enable in vivo imaging of calcium dynamics as a surrogate for neuronal activity.
Experimental Timeline:
-
TBI Induction (CCI Surgery):
-
Anesthetize the mouse using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., somatosensory cortex).
-
Induce a cortical impact using a CCI device with defined parameters (e.g., impactor tip diameter, velocity, depth, and dwell time).
-
Suture the scalp and provide post-operative care, including analgesia.
-
-
Recovery Period:
-
Allow the animals to recover for a period of at least four weeks to allow for the development of enduring neuronal hyperactivity.
-
-
This compound Administration:
-
Prepare this compound suspension as described in Protocol 1.
-
Administer a single dose of this compound (10 mg/kg) via intraperitoneal injection.
-
-
In Vivo Two-Photon Imaging:
-
Following this compound administration, perform in vivo two-photon imaging of the injured cortex in anesthetized or awake, head-fixed mice.
-
Acquire images of GCaMP6 fluorescence in layer II/III pyramidal neurons at multiple time points post-dosing (e.g., 0.5, 1, 2, and 4 hours) to assess changes in neuronal calcium transients.
-
-
Data Analysis:
-
Analyze the imaging data to quantify neuronal activity, such as the frequency and amplitude of calcium transients, to determine the effect of this compound on neuronal hyperactivity.
-
Conclusion
This compound represents a promising therapeutic candidate for the management of post-traumatic hyperexcitability. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound in preclinical models of traumatic brain injury. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data.
References
- 1. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Positive Allosteric Modulator of α 2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anxiolytic Effects of Krm-II-81 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and data related to the anxiolytic effects of Krm-II-81, a positive allosteric modulator of α2/3 subunit-containing GABAA receptors.[1][2][3][4] This document is intended to guide researchers in designing and executing behavioral assays to evaluate the therapeutic potential of this compound for anxiety and related disorders.
Introduction to this compound and its Mechanism of Action
This compound is a novel compound that selectively enhances the function of GABAA receptors containing α2 and α3 subunits.[1][2][3][4] This selectivity is significant as these specific receptor subtypes are implicated in the modulation of anxiety without the pronounced sedative and motor-impairing side effects associated with non-selective benzodiazepines.[5][6][7] The primary mechanism of action involves the potentiation of GABAergic neurotransmission, leading to an increase in the decay time of inhibitory postsynaptic currents (IPSCs).[1][2][3] This enhancement of inhibitory signaling in key brain circuits is believed to underlie its anxiolytic properties.
Behavioral Assays for Anxiolytic Activity
The following are standard behavioral assays used to assess anxiety-like behavior in rodents and can be employed to investigate the effects of this compound.
Open Field Test (OFT)
The Open Field Test is a widely used assay to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to avoid the brightly lit and exposed central area of the arena. Anxiolytic compounds typically increase the time spent and distance traveled in the center of the open field.[1][2][3]
Experimental Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone". The arena should be evenly illuminated.
-
Animal Handling and Habituation: Handle the animals for several days prior to testing to reduce stress. On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Compound Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired doses (e.g., 1, 5, 10 mg/kg) or vehicle control.[2][3] Allow for a pre-treatment period (e.g., 30 minutes) for the compound to take effect.[2][3]
-
Test Procedure: Gently place the animal in the center of the open field. Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).
-
Data Collection: Use an automated tracking system or video recording to measure the following parameters:
-
Total distance traveled.
-
Distance traveled in the center zone.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
-
Data Analysis: Compare the data from the this compound treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA). An increase in the time spent and distance traveled in the center zone is indicative of an anxiolytic effect. A significant decrease in total distance traveled may suggest sedative effects.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a classic test for anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.[8][9]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms of equal size, connected by a central platform.
-
Animal Handling and Habituation: Similar to the Open Field Test, handle and habituate the animals to the testing room.
-
Compound Administration: Administer this compound or vehicle control as described for the OFT.
-
Test Procedure: Place the animal on the central platform facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).[8]
-
Data Collection: Record the following parameters using a video tracking system:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.
Light-Dark Box Test
This test is based on the natural aversion of rodents to brightly illuminated areas. The apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[10][11][12][13]
Experimental Protocol:
-
Apparatus: A rectangular box divided into a large, illuminated compartment (approximately two-thirds of the area) and a small, dark compartment (approximately one-third of the area), with an opening connecting them.[10][12]
-
Animal Handling and Habituation: Follow the same pre-test handling and habituation procedures.
-
Compound Administration: Administer this compound or vehicle control.
-
Test Procedure: Place the animal in the light compartment, facing away from the opening. Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).[13]
-
Data Collection: Record the following:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of anxiolytic activity.
Quantitative Data Summary
The following table summarizes the reported effects of this compound in the Open Field Test using a mouse model of Dravet Syndrome (Scn1aWT/A1783V).
| Treatment Group | Dose (mg/kg) | Time in Center Zone | Distance in Center Zone | Total Distance Traveled | Interpretation |
| Wild-Type (WT) + Vehicle | - | Baseline | Baseline | Baseline | Normal Behavior |
| Scn1aWT/A1783V + Vehicle | - | Decreased | Decreased | No significant change | Anxiety-like behavior |
| Scn1aWT/A1783V + this compound | 1 | Increased | Increased | No significant change | Anxiolytic effect[2][3] |
| Scn1aWT/A1783V + this compound | 10 | - | - | Decreased | Sedative effect[2][3] |
Visualizations
Signaling Pathway of this compound
Caption: this compound enhances GABAergic inhibition.
Experimental Workflow for Behavioral Assays
Caption: Workflow for this compound behavioral testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 3. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificliterature.org [scientificliterature.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. maze.conductscience.com [maze.conductscience.com]
Application of Krm-II-81 in Models of Pharmacoresistant Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacoresistant epilepsy presents a significant clinical challenge, with a substantial number of patients failing to achieve seizure freedom with currently available antiepileptic drugs. A promising therapeutic strategy involves the modulation of the γ-aminobutyric acid type A (GABAA) receptor system. Krm-II-81, a novel imidazodiazepine, has emerged as a potent and selective positive allosteric modulator (PAM) of α2/3-containing GABAA receptors.[1][2] This selectivity profile is hypothesized to confer a wider therapeutic window, minimizing the sedative and motor-impairing side effects associated with non-selective benzodiazepines that also target α1-containing GABAA receptors.[1][3] Preclinical studies have demonstrated the efficacy of this compound in a variety of animal models of epilepsy, including those designed to mimic pharmacoresistance.[1][4][5] Furthermore, this compound has shown the ability to suppress epileptiform activity in cortical tissue from patients with pharmacoresistant epilepsy, highlighting its translational potential.[6][7] This document provides detailed application notes and protocols for the use of this compound in key preclinical models of pharmacoresistant epilepsy.
Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors. By selectively binding to receptors containing α2 and α3 subunits, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition leads to a dampening of neuronal hyperexcitability, which is a hallmark of epileptic seizures.[1][8] Molecular modeling studies suggest that the ethynyl (B1212043) group of this compound, replacing the chlorine atom of alprazolam, results in a loss of interaction with a key histidine residue in the α1 subunit, providing a structural basis for its selectivity and reduced side-effect profile.[1][3]
Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various pharmacoresistant epilepsy models.
Table 1: Efficacy of this compound in Rodent Models of Pharmacoresistant Epilepsy
| Model | Species | This compound Dose | Route of Administration | Outcome | Reference |
| Lamotrigine-Insensitive Amygdala Kindling | Rat | ED50 = 19 mg/kg | Intraperitoneal (i.p.) | Decreased convulsions | [1][3] |
| Kainate-Induced Chronic Epilepsy | Rat | 20 mg/kg (3x daily) | Intraperitoneal (i.p.) | Reduced focal and generalized seizures | [1][3] |
| Kainate-Induced Mesial Temporal Lobe Seizures | Mouse | 15 mg/kg | Oral (p.o.) | Significantly reduced spontaneous recurrent hippocampal paroxysmal discharges | [1][3] |
| Corneal Kindling | Mouse | - | - | Suppressed convulsions | [1] |
| Theiler's Murine Encephalomyelitis Virus (TMEV)-Induced Seizures | Mouse | 15 mg/kg (2x daily) | Oral (p.o.) | Nearly completely suppressed handling-induced seizures | [8] |
| Dravet Syndrome (Scn1aWT/A1783V) | Mouse | 5-10 mg/kg | Subcutaneous (s.c.) | Significantly increased hyperthermia-induced seizure threshold | [9][10][11] |
Experimental Protocols
Lamotrigine-Insensitive Amygdala Kindling Model in Rats
This model is designed to mimic pharmacoresistant partial seizures that become secondarily generalized.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Electrode Implantation: Surgically implant a bipolar stimulating electrode into the right basolateral amygdala under stereotaxic guidance. Allow for a one-week recovery period.
-
Kindling Procedure:
-
Administer lamotrigine (B1674446) (5 mg/kg, i.p.) one hour prior to each daily stimulation.
-
Deliver a 200 µAmp, 50 Hz stimulus for 2 seconds once daily, five days a week.
-
Continue until animals reach a fully kindled state, defined as the occurrence of 4-5 consecutive Racine Stage 4-5 seizures.
-
-
Confirmation of Lamotrigine Resistance: Two days after the last kindling stimulation, administer a challenge dose of lamotrigine (30 mg/kg, i.p.) to confirm that seizures persist.
-
This compound Administration:
-
Allow a 3-day washout period after the lamotrigine challenge.
-
Administer this compound (e.g., 1-40 mg/kg, i.p.) one hour prior to electrical stimulation.
-
The vehicle for this compound can be 0.5% methylcellulose.[9]
-
-
Seizure Assessment:
-
Observe and score seizure severity using the Racine scale.
-
Record the duration of the afterdischarge and the behavioral seizure.
-
A significant reduction in seizure score (e.g., < 3) is considered a positive response.
-
References
- 1. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine-resistant amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses epileptifom activity across the neural network of cortical tissue from a patient with pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lamotrigine treatment during amygdala-kindled seizure development fails to inhibit seizures and diminishes subsequent anticonvulsant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
Troubleshooting & Optimization
Improving Krm-II-81 water solubility with its hydrochloride salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Krm-II-81 and its hydrochloride salt, focusing on improving its water solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound, with the chemical name 5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazole[1,5-α][1][2]diazepin-3-yl) oxazole, is a positive allosteric modulator of GABA-A receptors, showing promise as an anticonvulsant and for treating chronic pain.[3][4][5] Like many new chemical entities, this compound is a poorly water-soluble drug, which can limit its applications in various experimental settings, particularly for in vivo studies requiring intravenous administration.[1][3]
Q2: How can the water solubility of this compound be improved?
A common and effective method to enhance the solubility of poorly water-soluble drugs like this compound is through salt formation.[6][7] Specifically, the hydrochloride (HCl) salt of this compound has been synthesized and shown to significantly improve its aqueous solubility.[3][4]
Q3: How much more soluble is the hydrochloride salt of this compound compared to its free base?
The hydrochloride salt of this compound demonstrates a substantial increase in water solubility. Studies have shown that this compound HCl is approximately 13 to 14 times more soluble in water than its free base form.[3][4]
Q4: Does the pH of the solvent affect the solubility of this compound HCl?
Yes, the aqueous solubility of this compound HCl is pH-dependent. It exhibits higher solubility at lower pH values (acidic conditions) and lower solubility at a neutral pH.[3] This is a critical consideration when preparing solutions for different biological assays.
Q5: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of GABA-A receptors, with selectivity for α2/3-containing receptors.[8][9] It enhances the effect of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition is believed to be the basis for its anticonvulsant and other neurological effects.[10]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound free base in aqueous buffers.
-
Problem: The compound is not fully dissolving, leading to a cloudy suspension or visible precipitate.
-
Cause: this compound free base has low intrinsic water solubility.
-
Solutions:
-
Switch to the Hydrochloride Salt: Whenever possible, use the this compound hydrochloride salt for aqueous preparations, as it offers significantly higher solubility.[3][4]
-
Co-solvents: For the free base, consider the use of a co-solvent system. However, be mindful of the potential effects of the co-solvent on your experimental model.
-
pH Adjustment: If using the free base is unavoidable, carefully adjusting the pH to a more acidic range might slightly improve solubility, though the effect will be less pronounced than with the HCl salt.
-
Issue 2: Precipitation of this compound HCl observed when preparing a neutral pH solution.
-
Problem: The compound dissolves initially in an acidic stock solution but precipitates when diluted into a neutral buffer (e.g., PBS pH 7.4).
-
Cause: The solubility of this compound HCl is lower at neutral pH compared to acidic pH.[3]
-
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the neutral buffer, below its solubility limit at that pH.
-
Maintain a Slightly Acidic pH: If the experimental conditions permit, maintaining a slightly acidic pH in the final solution can help keep the compound dissolved.
-
Kinetic vs. Thermodynamic Solubility: For short-term experiments, a supersaturated solution might be temporarily achieved (kinetic solubility). However, for longer incubations, precipitation is likely as the solution reaches thermodynamic equilibrium.
-
Issue 3: Inconsistent results in biological assays.
-
Problem: High variability in experimental data between different batches of prepared this compound solutions.
-
Cause: This could be due to incomplete dissolution or precipitation of the compound, leading to inaccurate concentrations.
-
Solutions:
-
Visual Inspection: Always visually inspect your solutions for any signs of undissolved particles or precipitation before use.
-
Filtration: For stock solutions, consider filtering through a 0.22 µm filter to remove any undissolved material, and then re-quantify the concentration of the filtrate if possible.
-
Consistent Preparation Protocol: Ensure that the same protocol for solution preparation (e.g., order of addition of components, mixing time, temperature) is used for every experiment.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties of this compound Free Base and its Hydrochloride Salt
| Property | This compound Free Base | This compound Hydrochloride Salt | Reference |
| Water Solubility | 467.5 ± 1 µg/mL | 5563 ± 15 µg/mL | [3][4] |
| Log P (Octanol/Water) | 1.763 ± 0.12 | 0.53 ± 0.06 | [3] |
Table 2: pH-Dependent Aqueous Solubility of this compound HCl
| pH | Solubility (g/L) | Reference |
| 1 | 13.1 | [3] |
| 7 | 5.4 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride Salt
This protocol is a generalized summary based on published methods.[3]
-
Dissolution: Dissolve this compound free base (1 equivalent) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).
-
Acidification: Slowly add a solution of anhydrous hydrochloric acid (e.g., 2 M in diethyl ether) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities.
-
Drying: Dry the resulting solid under vacuum to obtain the pure this compound hydrochloride salt.
-
Characterization: Confirm the formation of the salt using analytical techniques such as ¹H NMR, ¹³C NMR, and X-ray crystallography.[3][4]
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This is a standard method for determining thermodynamic equilibrium solubility.[11][12]
-
Preparation: Add an excess amount of the compound (either this compound free base or its HCl salt) to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial).
-
Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: Workflow for synthesis and solubility testing of this compound HCl.
Caption: Rationale for using the hydrochloride salt of this compound.
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazodiazepine Anticonvulsant, this compound, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome [frontiersin.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. benchchem.com [benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Krm-II-81 Delivery for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Krm-II-81. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the GABA-A receptor, with selectivity for the alpha2 and alpha3 subunits.[1] By binding to a site distinct from the GABA binding site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission underlies its therapeutic effects.[2][3]
Q2: What are the therapeutic applications of this compound?
A2: Preclinical studies have demonstrated the efficacy of this compound in a variety of models for neurological and psychiatric disorders. It has shown anticonvulsant, anxiolytic, antidepressant, and antinociceptive (pain-relieving) effects.[2][3][4][5] Notably, it shows promise for treating pharmaco-resistant epilepsy.[4][6]
Q3: What are the advantages of this compound compared to other GABA-A receptor modulators like diazepam?
A3: this compound's selectivity for α2/3-containing GABA-A receptors is believed to contribute to its improved side-effect profile.[7] Compared to non-selective agents like diazepam, this compound exhibits reduced sedative and motor-impairing effects.[3][6] Additionally, studies suggest a lower potential for tolerance development.[4][7]
Q4: What forms of this compound are available?
A4: this compound is available as a free base and as a hydrochloride (HCl) salt.[8] The HCl salt was developed to significantly increase water solubility, which is advantageous for certain formulations, particularly for intravenous administration.[8]
Q5: What are the recommended storage conditions for this compound?
A5: For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry and dark place.[9]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound for my in vivo experiment. What should I do?
A1: The solubility of this compound can be a challenge. Here are a few solutions:
-
Vehicle Selection: For oral, intraperitoneal (i.p.), or subcutaneous (s.c.) administration, this compound can be suspended in a vehicle such as 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent or 1% carboxymethylcellulose.[6][10]
-
Use the HCl Salt: For aqueous solutions, especially for intravenous (i.v.) administration, using the this compound HCl salt is highly recommended. It has approximately 13-fold greater water solubility than the free base.[8]
-
Sonication: Gentle sonication can aid in the suspension of the compound in the chosen vehicle. Be careful to avoid overheating, which could degrade the compound.
Q2: My animals are showing signs of distress or toxicity after administration. What could be the cause?
A2: While this compound has a favorable safety profile, adverse effects can still occur. Consider the following:
-
Vehicle Toxicity: The vehicle itself could be causing a reaction. Ensure the vehicle components are well-tolerated by the animal model and at the administered volume. Run a vehicle-only control group to assess for any vehicle-induced effects.
-
Dose and Administration Rate: High doses or rapid injection rates can lead to adverse events. Review the literature for effective dose ranges in similar models and consider a dose-response study to determine the optimal dose for your experiment.[6][10] For i.v. injections, a slow infusion rate is crucial.
-
Compound Precipitation: If the compound precipitates out of solution upon injection, this can cause local irritation or embolism. Ensure the formulation is stable and fully suspended or dissolved before administration.
Q3: I am observing high variability in the behavioral or physiological responses between my animals. How can I improve consistency?
A3: Inconsistent results can stem from several factors:
-
Formulation Inhomogeneity: Ensure the this compound suspension is homogenous. Vortex or stir the suspension thoroughly before drawing each dose to ensure each animal receives the correct amount of the compound.
-
Administration Technique: Standardize the administration procedure. For oral gavage, ensure correct placement to avoid administration into the lungs. For injections, use consistent anatomical locations and depths.
-
Animal-Specific Factors: Factors such as age, weight, sex, and stress levels can influence drug metabolism and response. Ensure these variables are consistent across your experimental groups. Fasting animals before oral dosing can also impact drug absorption.
Quantitative Data Summary
Table 1: Solubility of this compound and its HCl Salt
| Compound Form | Solvent | Solubility (µg/mL) | Fold Improvement |
| This compound Free Base | Water | ~467 | - |
| This compound HCl Salt | Water | 5563 ± 15 | ~13x |
Data sourced from[8].
Table 2: Effective Doses of this compound in Rodent Models
| Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Dravet Syndrome (Seizures) | Mouse | Subcutaneous | 1.0 - 10.0 | Increased seizure threshold[10] |
| Dravet Syndrome (Anxiety) | Mouse | Intraperitoneal | 1.0 | Improved anxiety-like behavior[10] |
| Handling-Induced Seizures | Mouse | Oral | 15 (b.i.d.) | Suppressed seizures[7] |
| Corneal-Kindled Seizures | Mouse | Oral | 8 - 30 | Protection from seizures[6] |
| Lamotrigine-Resistant Seizures | Rat | Intraperitoneal | 5 - 20 | Protection against seizure severity and duration[6] |
| Neuropathic Pain | Rat | Oral | Not specified | Analgesic effects[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral, Intraperitoneal, or Subcutaneous Administration
Materials:
-
This compound free base
-
1% Hydroxyethylcellulose (HEC)
-
Tween 80
-
Antifoaming agent (e.g., simethicone (B1680972) emulsion)
-
Sterile water for injection
Procedure:
-
Prepare the vehicle solution:
-
For a 1% HEC solution, dissolve 1 g of HEC in 100 mL of sterile water. Mix thoroughly until a homogenous solution is formed. This may require gentle heating and stirring.
-
Add Tween 80 to a final concentration of 0.05% (e.g., 50 µL to 100 mL of HEC solution).
-
Add the antifoaming agent to a final concentration of 0.25% (e.g., 250 µL to 100 mL of the HEC/Tween 80 solution).
-
-
Weigh the required amount of this compound free base.
-
Add a small volume of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Protocol 2: Preparation of this compound HCl for Intravenous Administration
Materials:
-
This compound HCl salt
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
Procedure:
-
Weigh the required amount of this compound HCl salt.
-
Dissolve the this compound HCl in the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificliterature.org [scientificliterature.org]
- 4. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a β3-Preferring GABAA Receptor Potentiator, Blocks Handling-Induced Seizures in Theiler’s Murine Encephalomyelitis Virus-Infected Mice | MDPI [mdpi.com]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 9. medkoo.com [medkoo.com]
- 10. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Krm-II-81 at high concentrations
Topic: Potential Off-Target Effects of Krm-II-81 at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of this compound. The focus is on understanding and mitigating potential off-target effects, particularly at high concentrations, to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] It selectively binds to GABAA receptors containing α2 and α3 subunits.[1][3] By binding to an allosteric site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[4][5] This selective modulation is believed to contribute to its anxiolytic, anticonvulsant, and analgesic effects with a reduced sedative profile compared to non-selective benzodiazepines.[6][7]
Q2: What are the potential "off-target" effects of this compound, especially at high concentrations?
A2: For a subtype-selective modulator like this compound, "off-target" effects primarily refer to the modulation of other GABAA receptor subtypes at concentrations higher than those required for its intended targets (α2/α3). At elevated concentrations, this compound may begin to modulate GABAA receptors containing α1 and α5 subunits. Modulation of α1-containing receptors is associated with sedation and motor impairment, while modulation of α5-containing receptors can affect learning and memory.[8][9] A structural analog of this compound, KPP-III-34, has been noted to have some low-potency off-target activity, though the specifics of these targets were not detailed.[10]
Q3: My in-vitro/in-vivo experiment with a high concentration of this compound is showing unexpected sedative effects. How can I troubleshoot this?
A3: Unexpected sedative effects at high concentrations of this compound may indicate a loss of selectivity and engagement of α1-containing GABAA receptors. Here are some troubleshooting steps:
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Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the EC50 for the desired therapeutic effect versus the EC50 for sedation. This will help establish a therapeutic window.
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Use a Comparator Compound: Include a non-selective GABAA modulator, such as diazepam, in your experiments as a positive control for sedative effects. This allows for a direct comparison of the sedative potential of this compound.
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In-Vivo Behavioral Assays: Employ behavioral assays specifically designed to measure sedation and motor impairment, such as the rotarod test or open-field test, to quantify the sedative effects of the concentrations used.
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Target Engagement Studies: If possible, conduct target engagement studies to measure the binding of this compound to different GABAA receptor subtypes at various concentrations in your experimental system.
Q4: How can I confirm that the observed effects in my experiment are due to the modulation of α2/α3-containing GABAA receptors?
A4: To confirm the on-target effects of this compound, consider the following experimental approaches:
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Use of Antagonists: Employ a benzodiazepine-site antagonist, such as flumazenil, to see if it can reverse the effects of this compound. A reversal would indicate that the effects are mediated through the benzodiazepine (B76468) binding site on GABAA receptors.
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Knockout/Knock-in Models: Utilize animal models where the α2 or α3 subunits of the GABAA receptor have been knocked out or mutated to be insensitive to benzodiazepine-site modulators. If this compound loses its efficacy in these models, it confirms its action on these specific subunits.
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Electrophysiology on Recombinant Receptors: Perform patch-clamp electrophysiology on cell lines (e.g., HEK293 cells) expressing specific combinations of GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to directly measure the modulatory effect of this compound on each subtype.
Data Presentation
Table 1: Selectivity Profile of this compound for GABAA Receptor Subtypes
| GABAA Receptor Subtype | This compound Activity | Associated Phenotype |
| α2βxγ2 | High Potency PAM | Anxiolytic, Anticonvulsant, Analgesic [8] |
| α3βxγ2 | High Potency PAM | Anxiolytic, Anticonvulsant, Analgesic [8] |
| α1βxγ2 | Low Potency PAM | Sedation, Motor Impairment[8] |
| α5βxγ2 | Low Potency PAM | Learning and Memory Effects[9][11] |
Note: This table summarizes the expected activity profile based on the known pharmacology of GABAA receptor subtypes. Quantitative data for this compound's potency at each subtype would require specific experimental results.
Table 2: Effective Doses of this compound in Preclinical Models
| Animal Model | Endpoint | Effective Dose (ED50) | Reference |
| Corneal-Kindled Mice | Seizure Protection | 3.96 mg/kg | [3] |
| Amygdala-Kindled Rats (Lamotrigine-insensitive) | Seizure Protection | 19.2 mg/kg | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine GABAA Receptor Subtype Selectivity
Objective: To characterize the modulatory effect of this compound on different GABAA receptor subtypes expressed in a heterologous system.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells and transiently transfect them with plasmids encoding the desired GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) and a fluorescent reporter protein (e.g., GFP) for identification of transfected cells.
-
Use cells 24-48 hours post-transfection for recordings.
-
-
Solutions:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
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GABA Stock Solution: 100 mM in deionized water.
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This compound Stock Solution: 10 mM in DMSO.
-
-
Recording Procedure:
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Obtain whole-cell patch-clamp recordings from transfected cells.
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Clamp the cell at a holding potential of -60 mV.
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Establish a stable baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration.
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Co-apply this compound at various concentrations with the same EC10-EC20 concentration of GABA.
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Measure the potentiation of the GABA-evoked current by this compound.
-
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Data Analysis:
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Construct concentration-response curves for this compound at each GABAA receptor subtype.
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Calculate the EC50 and maximal potentiation for this compound at each subtype to determine its selectivity profile.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. scientificliterature.org [scientificliterature.org]
- 7. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
Krm-II-81 Technical Support Center: Stability and Storage for Research Use
For researchers, scientists, and drug development professionals utilizing Krm-II-81, ensuring the stability and proper storage of this novel GABAA receptor modulator is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the stability and storage conditions of this compound, including troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1].
Q2: How should I store solutions of this compound?
A: Solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, it is recommended to store solutions at -20°C or -80°C in tightly sealed, light-protecting containers. The stability of this compound in various solvents over time has not been extensively reported in publicly available literature, so it is advisable to perform a stability test for your specific experimental conditions if long-term storage of solutions is required.
Q3: Is this compound sensitive to light?
A: While specific photostability studies for this compound are not widely published, related imidazodiazepine compounds, such as midazolam, have been shown to be susceptible to photochemical decomposition[2]. Therefore, it is prudent to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil[1][3].
Q4: What is the difference in solubility between this compound free base and its hydrochloride salt?
A: The hydrochloride salt of this compound exhibits significantly higher aqueous solubility compared to the free base. The this compound HCl salt is approximately 13 to 14 times more soluble in water than the free base[4]. This enhanced solubility is advantageous for in vivo studies requiring intravenous administration or higher concentration formulations[4][5].
Q5: How does pH affect the solubility of this compound HCl?
A: The aqueous solubility of this compound HCl is pH-dependent. The solubility is higher at acidic pH and decreases as the pH becomes more neutral or basic[5]. This is an important consideration when preparing formulations for in vitro or in vivo experiments.
Q6: In which solvents is this compound soluble?
A: this compound is soluble in DMSO[1]. The hydrochloride salt of this compound has been shown to have high water solubility[4]. For other organic solvents, it is recommended to consult the supplier's product information sheet or perform solubility tests.
Troubleshooting Guide
Inconsistent experimental results can often be attributed to the degradation of the compound. The following guide will help you troubleshoot potential issues related to this compound stability.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Reduced or no biological activity | Degradation of this compound due to improper storage (e.g., exposure to light, elevated temperature, or moisture). | - Prepare fresh solutions of this compound from solid stock. - Ensure solid this compound has been stored correctly. - Perform a quality control check of your this compound stock (e.g., by HPLC). |
| Precipitation in aqueous solutions | The pH of the solution may not be optimal for this compound HCl solubility. The concentration may be above the solubility limit at the given pH and temperature. | - Adjust the pH of your buffer to a more acidic range if your experiment allows. - Prepare a more dilute solution. - Consider using a co-solvent if appropriate for your experimental system. |
| Variability between experimental repeats | Inconsistent preparation and handling of this compound solutions. Potential degradation of stock solutions over time. | - Standardize your protocol for solution preparation. - Prepare fresh solutions for each experiment. - If using a stock solution, aliquot and freeze at -80°C and use a fresh aliquot for each experiment. |
Data Presentation
This compound and this compound HCl Solubility
| Compound Form | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [1] |
| This compound HCl | Water | 5563 ± 15 µg/mL | [4] |
| This compound (free base) | Water | 467.5 ± 1 µg/mL | [4] |
Recommended Storage Conditions for Solid this compound
| Storage Duration | Temperature | Conditions | Reference |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark | [1] |
| Long-term (months to years) | -20°C | Dry, dark | [1] |
Experimental Protocols
Protocol for Preparation of this compound Solutions
This protocol provides a general guideline for preparing solutions of this compound. Adjustments may be necessary based on the specific experimental requirements.
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Materials:
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This compound (or this compound HCl) solid
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Anhydrous DMSO
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Sterile aqueous buffer (e.g., PBS)
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Vortex mixer
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Sonicator (optional)
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Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure for preparing a stock solution in DMSO:
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Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.
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Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for preparing a working solution in aqueous buffer:
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Thaw a frozen aliquot of the DMSO stock solution.
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Serially dilute the stock solution with the appropriate aqueous buffer to the final desired concentration.
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Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
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Vortex the working solution thoroughly before use.
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Prepare the working solution fresh for each experiment.
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Protocol for Assessing the Photostability of this compound in Solution (Based on ICH Q1B Guidelines)
This protocol is designed to provide a "worst-case" scenario to assess the potential for photodegradation.
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Materials:
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This compound solution in a relevant solvent (e.g., DMSO, water with a co-solvent)
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Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
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Aluminum foil
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A photostability chamber with a calibrated light source that provides both visible and UVA light (as per ICH Q1B guidelines).
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HPLC system with a suitable column and detector for quantifying this compound and its potential degradants.
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration.
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Divide the solution into two sets of transparent containers.
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"Exposed" samples: Place one set of containers in the photostability chamber.
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"Dark control" samples: Tightly wrap the second set of containers in aluminum foil to protect them from light and place them in the photostability chamber alongside the exposed samples.
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Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
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Analyze the samples by a validated stability-indicating HPLC method.
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Data Analysis: Compare the chromatograms of the exposed samples to the dark control samples. A decrease in the peak area of this compound and/or the appearance of new peaks in the exposed samples indicates photodegradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Photochemical decomposition of midazolam. III--Isolation and identification of products in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
Addressing motor impairment side effects of Krm-II-81 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Krm-II-81. The information is designed to address potential issues, particularly concerning motor impairment side effects, that may be encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an imidazodiazepine that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] It exhibits selectivity for GABAA receptors containing α2 and α3 subunits.[1][3][4][5] This selectivity is believed to contribute to its therapeutic effects, such as anticonvulsant and anxiolytic properties, while having a reduced liability for sedation and motor impairment compared to non-selective GABAA receptor modulators like diazepam.[1][4][5][6][7]
Q2: What are the expected motor impairment side effects of this compound administration?
Preclinical studies consistently demonstrate that this compound has a significantly lower propensity to cause motor impairment and sedation compared to traditional benzodiazepines.[1][4][5][6][7] While high doses may eventually lead to motor deficits, this compound generally shows a wider therapeutic window, with efficacious doses for anticonvulsant and anxiolytic effects being well below those that cause motor side effects.[1][4][7] In some rodent studies, no notable side effects, including motor impairment, were observed at doses up to 300 mg/kg.[4][5]
Q3: What is the proposed molecular basis for the reduced motor impairment profile of this compound?
The reduced motor impairment profile of this compound is attributed to its selectivity for α2/3-containing GABAA receptors and its low affinity for α1-containing receptors.[1][7] The α1 subunit of the GABAA receptor is primarily associated with sedative and ataxic effects.[7] Molecular modeling studies suggest that the substitution of a chlorine atom in alprazolam with an acetylene (B1199291) group in this compound prevents a key interaction with the α1His102 residue in the binding site of α1-containing GABAA receptors, thus providing a structural reason for its reduced side-effect profile.[4][5] Furthermore, this compound shows a reduced ability to activate GABAA receptors containing the β1 subunit, which has also been implicated in sedation.[1]
Troubleshooting Guide: Unexpected Motor Impairment
Issue: My animal subjects are exhibiting unexpected motor impairment (e.g., ataxia, sedation, poor performance on motor tasks) following this compound administration at previously reported non-impairing doses.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | 1. Verify Calculations: Double-check all dose calculations, including subject weight and concentration of the dosing solution. 2. Confirm Formulation: Ensure this compound is properly suspended. A common vehicle is 1% carboxymethylcellulose.[4] For intraperitoneal or subcutaneous administration in mice, a suspension in 1% hydroxyethylcellulose/0.05% Tween 80/0.25% antifoaming agent has been used.[8] Inconsistent suspension can lead to inaccurate dosing. 3. Check Route of Administration: Confirm the intended route of administration (e.g., oral, intraperitoneal) and ensure it was performed correctly. |
| Subject-Specific Factors | 1. Strain/Species Differences: Be aware that sensitivity to this compound may vary between different rodent strains or species. 2. Underlying Health Conditions: Rule out any underlying health issues in the animals that could make them more susceptible to motor side effects. 3. Metabolic Differences: Consider potential variations in drug metabolism. |
| Experimental Paradigm Sensitivity | 1. Task Difficulty: The specific motor task being used may be particularly sensitive to subtle motor effects. Consider using a battery of tests to get a comprehensive assessment. 2. Baseline Performance: Ensure that baseline motor performance was adequately established before drug administration and that subjects are not fatigued or stressed. |
| Drug Interaction | 1. Concomitant Medications: If other compounds are being administered, investigate potential drug-drug interactions that could potentiate sedative or motor-impairing effects. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound, focusing on doses related to efficacy and motor impairment.
Table 1: this compound Efficacy and Motor Impairment in Rodent Models
| Model | Species | Route of Administration | Efficacious Dose (Anticonvulsant) | Dose Causing Motor Impairment | Reference |
| Corneal-Kindled Seizures | Mouse | Oral | ED50: 3.96 mg/kg | Not observed up to 30 mg/kg | [4] |
| Amygdala-Kindled Seizures (Lamotrigine-insensitive) | Rat | Intraperitoneal | ED50: 19 mg/kg | Not specified, but noted to have less impairment than diazepam | [4][5] |
| Kainate-Induced Chronic Epilepsy | Rat | Intraperitoneal | 20 mg/kg (three times per day) | Not observed | [4][5] |
| Pentylenetetrazol-Induced Seizures | Mouse | Oral | Protective at various doses | Not specified, but wider margin than diazepam | [2] |
| Inverted-Screen Test | Rat | Intraperitoneal | N/A | Minimal impairing dose: 170 mg/kg | [9] |
| Rotarod Test | Mouse | Not specified | N/A | Not impaired at doses effective in anxiolytic models | [7] |
Table 2: Comparative Motor Impairment of this compound and Diazepam
| Test | Species | This compound Minimal Impairing Dose | Diazepam Minimal Impairing Dose | Reference |
| Inverted-Screen Test | Rat | 170 mg/kg (i.p.) | 10 mg/kg (i.p.) | [9] |
Experimental Protocols
Rotarod Test for Motor Coordination
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Objective: To assess motor coordination and balance in rodents.
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Apparatus: A rotating rod with adjustable speed.
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Procedure:
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Training: Acclimate the animals to the apparatus by placing them on the stationary rod for a set period. Then, train the animals at a constant low speed (e.g., 4 rpm) for a defined duration or until they fall off. Repeat this over several trials and days to establish a stable baseline performance.
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Testing:
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Administer this compound or vehicle control at the desired dose and route.
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At a predetermined time post-administration (e.g., 30-60 minutes), place the animal on the rotating rod.
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The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
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Record the latency to fall from the rod or the time the animal passively rotates with the rod.
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Data Analysis: Compare the latency to fall between the this compound treated and vehicle control groups. A significant decrease in latency suggests motor impairment.
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Inverted-Screen Test for Muscle Strength
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Objective: To assess muscle strength and grip.
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Apparatus: A wire mesh screen that can be inverted.
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Procedure:
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Place the animal in the center of the wire mesh screen.
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Gently invert the screen so the animal is hanging upside down.
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Start a timer and record the latency for the animal to fall off the screen. A cut-off time (e.g., 60 seconds) is typically used.
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Administer this compound or vehicle and repeat the test at a specific time point post-dosing.
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Data Analysis: Compare the latency to fall between the drug-treated and vehicle groups. A shorter latency indicates reduced muscle strength.
Visualizations
Caption: this compound's selective affinity for GABAA receptor subunits and resulting effects.
Caption: A logical workflow for troubleshooting unexpected motor impairment with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazodiazepine Anticonvulsant, this compound, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Positive Allosteric Modulator of α 2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificliterature.org [scientificliterature.org]
- 8. Therapeutic effects of this compound, positive allosteric modulator for α2/3 subunit containing GABAA receptors, in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The α2,3-selective potentiator of GABAA receptors, this compound, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
Extending Krm-II-81 half-life with deuterated analogs like D5-KRM-II-81
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the α2/3-selective GABAkine, KRM-II-81, and its deuterated analog, D5-KRM-II-81. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing D5-KRM-II-81, the deuterated analog of this compound?
A1: The primary goal of deuterating this compound to create D5-KRM-II-81 was to extend its plasma half-life.[1][2][3] By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at sites susceptible to metabolic breakdown, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond.[4][5] This "kinetic isotope effect" is expected to slow down the rate of metabolism, thereby increasing the drug's persistence in the body.[6][7][] For this compound, sites on the oxazole (B20620) and diazepine (B8756704) rings were identified as potential metabolic liabilities and were targeted for deuteration.[1][2]
Q2: Was the half-life of this compound successfully extended with D5-KRM-II-81?
A2: Contrary to initial predictions, in vivo studies in rats demonstrated that the half-life of D5-KRM-II-81 in both plasma and brain did not statistically differ from that of this compound.[1][2] Furthermore, the peak plasma concentrations of D5-KRM-II-81 were not significantly greater than those of this compound following oral administration.[1][2]
Q3: If the half-life wasn't extended, are there any observed pharmacokinetic differences between this compound and D5-KRM-II-81?
A3: Yes, some differences were observed. The time to reach maximum plasma concentration (tmax) for D5-KRM-II-81 was slightly earlier than for this compound.[1][2] Additionally, the brain disposition of this compound was found to be higher than that of D5-KRM-II-81.[1][2] Despite not augmenting exposure, D5-KRM-II-81 did show a slightly longer duration of action against clonic and tonic seizures induced by pentylenetetrazol.[9]
Q4: What are the potential reasons that deuteration did not extend the half-life of this compound?
A4: Several factors could have contributed to this unexpected outcome. It's possible that non-metabolic considerations are relevant to the lack of increased exposure.[1][2] Another possibility is that there are alternative sites of metabolism on the this compound molecule that were not targeted by the deuteration process.[1][2]
Q5: Does D5-KRM-II-81 retain the therapeutic activity of this compound?
A5: Yes, D5-KRM-II-81 is an orally active anticonvulsant.[1][2] It has been shown to significantly prevent seizures induced by pentylenetetrazol and 6 Hz electrical stimulation in mice.[1][9] Both this compound and D5-KRM-II-81 exhibit anticonvulsant activity at doses that do not significantly impair sensorimotor function, unlike diazepam.[9]
Troubleshooting Guide
Issue 1: Inconsistent quantitative results in mass spectrometry analysis of deuterated compounds.
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Question: My quantitative analysis of D5-KRM-II-81 using mass spectrometry is showing high variability. What could be the cause?
-
Answer: A common issue with deuterated compounds is the "isotope effect," which can lead to differential matrix effects.[10] Although stable isotope-labeled internal standards are used to compensate for these effects, the deuterium substitution can slightly alter the physicochemical properties of the molecule. This may cause a slight separation during chromatography, leading to incomplete co-elution of the analyte and the standard. If they elute into regions of varying ion suppression or enhancement, it can result in inaccurate quantification.[10]
Issue 2: Observing peak tailing or splitting in chromatography.
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Question: I'm seeing tailing or splitting of my chromatographic peaks for both this compound and D5-KRM-II-81. What could be the problem?
-
Answer: This can be a direct result of the deuterium isotope effect on chromatography. The change in molecular properties due to deuterium substitution can affect how the compound interacts with the stationary phase.[10]
Issue 3: Concerns about the stability of the deuterium label.
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Question: How can I ensure the deuterium atoms on D5-KRM-II-81 are not exchanging with hydrogen atoms from the solvent or matrix?
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Answer: This phenomenon, known as H/D back-exchange, can compromise the integrity of your results. To minimize this, use aprotic and anhydrous solvents whenever possible.[11] The stability of the label is also dependent on the pH and temperature of the experimental conditions. It is advisable to perform a stability test of the deuterated compound in your specific experimental matrix.[11]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and D5-KRM-II-81 in Rats (Oral Administration)
| Parameter | This compound | D5-KRM-II-81 | Statistical Significance | Reference |
| Peak Plasma Concentration (Cmax) | Not significantly different | Not significantly different | NS | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | Slightly later | Slightly earlier | - | [1][2] |
| Half-life (t1/2) in Plasma | No statistical difference | No statistical difference | NS | [1][2] |
| Half-life (t1/2) in Brain | No statistical difference | No statistical difference | NS | [1][2] |
| Brain Disposition | Higher | Lower | - | [1][2] |
NS: Not Significant
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Hepatocytes
-
Objective: To identify potential sites of metabolism on this compound.
-
Methodology:
-
Cell Culture: Culture primary hepatocytes from the species of interest (e.g., rat, human).
-
Incubation: Incubate this compound at a specified concentration (e.g., 1-10 µM) with the hepatocyte suspension in a suitable buffer at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound and potential metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life. Identify the chemical structures of the metabolites to pinpoint the sites of metabolic modification.[1][2]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of this compound and D5-KRM-II-81.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.[12]
-
Drug Administration: Administer this compound or D5-KRM-II-81 orally (p.o.) at a defined dose.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma and Brain Tissue Collection: At the end of the study, euthanize the animals and collect terminal blood and brain tissue samples.
-
Sample Processing: Process blood samples to obtain plasma. Homogenize brain tissue.
-
LC-MS/MS Analysis: Extract the drugs from plasma and brain homogenates and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life (t1/2).[1][2][13]
-
Visualizations
Caption: Workflow for the development and pharmacokinetic evaluation of D5-KRM-II-81.
References
- 1. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Comparative anticonvulsant activity of the GABAkine this compound and a deuterated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
Krm-II-81 Experimental Design: Technical Support Center
Welcome to the technical support center for Krm-II-81. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges encountered during experimental design and execution.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
-
Question: We are observing variable or significantly lower-than-expected IC50 values in our cell-based assays compared to published data. What could be the cause?
-
Answer: Several factors can contribute to this discrepancy. First, ensure the complete solubilization of the this compound compound. Incomplete dissolution is a primary source of variability. Second, the stability of this compound in your specific cell culture medium can affect its effective concentration over the course of the experiment. We recommend preparing fresh dilutions for each experiment from a DMSO stock. Finally, high serum concentrations in the media can lead to protein binding, reducing the free concentration of this compound available to interact with its target.
-
Recommendation: Verify solubilization visually and consider a brief sonication step. Test for compound stability in your media over a 24-48 hour period. If protein binding is suspected, consider reducing the serum percentage during the treatment period, if compatible with your cell line.
-
Issue 2: Poor Compound Solubility in Aqueous Buffers
-
Question: We are having difficulty dissolving this compound in our aqueous buffer for biochemical assays. How can we improve its solubility?
-
Answer: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended solvent for stock solutions is 100% DMSO. For aqueous working solutions, it is critical to start with a high-concentration DMSO stock and perform serial dilutions. Avoid preparing a final working solution with more than 0.5% DMSO, as higher concentrations can be cytotoxic or affect enzyme kinetics. The use of a surfactant like Tween-20 (at a final concentration of ~0.01%) can also aid in maintaining solubility in the final aqueous buffer.
Issue 3: Evidence of Off-Target Effects or Cellular Stress
-
Question: At concentrations required for target inhibition, we are observing morphological changes in our cells indicative of cellular stress or cytotoxicity that do not align with the expected phenotype of Krm-II inhibition. How can we troubleshoot this?
-
Answer: This may indicate off-target effects or general cellular toxicity at high concentrations. First, it is essential to determine the therapeutic window of this compound in your specific cell model. We recommend performing a dose-response curve for cytotoxicity alongside your functional assays. Additionally, consider using a structurally distinct inhibitor of the same target as a control to confirm that the observed phenotype is specific to Krm-II inhibition. A rescue experiment, where the downstream effects of this compound are reversed by adding a downstream metabolite, can also validate on-target activity.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended method for preparing this compound stock solutions?
-
A1: We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
-
-
Q2: How stable is this compound in solution?
-
A2: The DMSO stock solution is stable for up to 6 months when stored properly at -80°C. Working dilutions in aqueous media should be prepared fresh for each experiment and used within 4-6 hours, as the compound's stability in aqueous environments can be limited.
-
-
Q3: What are the known downstream targets of the Krm-II signaling pathway?
-
A3: Krm-II is a serine/threonine kinase that primarily phosphorylates and activates the transcription factor complex AP-4. Therefore, a reliable method for confirming target engagement is to measure the phosphorylation status of AP-4 or the expression of AP-4 target genes.
-
-
Q4: In which cancer cell lines has this compound shown the most potent activity?
-
A4: this compound has demonstrated the highest potency in non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines that exhibit overexpression of the Krm-II protein. See the data table below for specific IC50 values.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Krm-II Expression | IC50 (nM) |
| A549 | NSCLC | High | 50 |
| H460 | NSCLC | High | 75 |
| PANC-1 | Pancreatic | High | 120 |
| BxPC-3 | Pancreatic | Moderate | 350 |
| MCF-7 | Breast | Low | > 10,000 |
| PC-3 | Prostate | Low | > 10,000 |
Table 2: Solubility and Stability of this compound
| Solvent/Buffer | Max Solubility | Stability at Room Temp (25°C) |
| 100% DMSO | 50 mM | > 24 hours |
| PBS (pH 7.4) | < 1 µM | < 2 hours |
| RPMI + 10% FBS | 10 µM | ~ 8 hours |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your desired cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for AP-4 Phosphorylation
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 2 hours).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AP-4 and total AP-4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AP-4 signal to the total AP-4 signal.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway for Krm-II activation and its inhibition by this compound.
Caption: Standard experimental workflow for evaluating the efficacy of this compound in vitro.
Caption: Decision tree for troubleshooting low bioactivity of this compound in cell-based assays.
Validation & Comparative
Krm-II-81 Versus Diazepam: A Comparative Analysis of Efficacy and Side Effects
A new investigational drug, Krm-II-81, demonstrates promising anticonvulsant and anxiolytic properties with a potentially superior side effect profile compared to the widely prescribed benzodiazepine, diazepam. Preclinical data suggest that this compound's targeted mechanism of action may offer a significant therapeutic advantage, particularly in minimizing sedation and motor impairment commonly associated with traditional benzodiazepines.
This guide provides a detailed comparison of this compound and diazepam, focusing on their mechanisms of action, comparative efficacy in established preclinical models, and their differential side effect profiles. Experimental data are presented to offer researchers, scientists, and drug development professionals a comprehensive overview of the current evidence.
Mechanism of Action: A Tale of Two Modulators
Both this compound and diazepam exert their effects by enhancing the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), at the GABA-A receptor. However, their binding profiles and downstream effects differ significantly.
Diazepam is a non-selective positive allosteric modulator of the GABA-A receptor, meaning it binds to a site distinct from the GABA binding site and potentiates the effect of GABA at multiple receptor subtypes containing different alpha subunits (α1, α2, α3, and α5).[1][2][3][4] This broad activity is responsible for its wide range of therapeutic effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant actions.[5][6][7][8]
This compound , in contrast, is an imidazodiazepine that acts as a selective positive allosteric modulator of GABA-A receptors containing the α2 and α3 subunits.[9] This selectivity is thought to be key to its improved side effect profile. While the α2 and α3 subunits are associated with anxiolytic and anticonvulsant effects, the α1 subunit is primarily linked to sedation.[1][10] By avoiding significant modulation of the α1 subunit, this compound aims to provide therapeutic benefits with reduced sedative and motor-impairing side effects.[1][10]
Comparative Efficacy: Preclinical Evidence
Head-to-head studies in rodent models have demonstrated that this compound possesses potent anticonvulsant and anxiolytic-like effects, in some cases exceeding the efficacy of diazepam.
Anticonvulsant Activity
In the pentylenetetrazole (PTZ)-induced seizure model, a standard test for anticonvulsant drugs, this compound was shown to be more efficacious than diazepam.[10] this compound also demonstrated greater efficacy in increasing the after-discharge threshold in amygdala-kindled rats, a model of pharmacoresistant epilepsy.[10][11]
| Compound | Test Model | Dose | Efficacy Outcome | Reference |
| This compound | Pentylenetetrazole (PTZ)-induced seizures (rats) | ~10 mg/kg | Greater increase in PTZ dose required to induce convulsions compared to diazepam | [10] |
| Diazepam | Pentylenetetrazole (PTZ)-induced seizures (rats) | ~3 mg/kg | Less effective than this compound at increasing the seizure threshold | [10] |
| This compound | Amygdala-kindled rats | ~10 mg/kg | Greater increase in after-discharge threshold compared to diazepam | [10][11] |
| Diazepam | Amygdala-kindled rats | ~1 mg/kg | Less effective than this compound at increasing the after-discharge threshold | [10][11] |
Table 1: Comparative Anticonvulsant Efficacy of this compound and Diazepam
Anxiolytic-like Activity
The anxiolytic potential of this compound has been evaluated using the marble-burying test in mice. In this model, a reduction in the number of buried marbles is indicative of an anxiolytic effect. This compound demonstrated a significant anxiolytic-like effect, comparable to that of the anxiolytic chlordiazepoxide, a drug similar to diazepam.[10]
| Compound | Test Model | Dose | Efficacy Outcome | Reference |
| This compound | Marble-Burying Test (mice) | 30 mg/kg | Significant decrease in the number of marbles buried | [10] |
| Chlordiazepoxide | Marble-Burying Test (mice) | 30 mg/kg | Significant decrease in the number of marbles buried | [10] |
Table 2: Anxiolytic-like Efficacy of this compound
Side Effect Profile: The Advantage of Selectivity
A key differentiator between this compound and diazepam is their side effect profile, particularly concerning sedation and motor impairment.
Sedation and Motor Impairment
The rotarod test is a standard method for assessing motor coordination and the sedative effects of drugs in rodents. In this test, animals are placed on a rotating rod, and the latency to fall is measured. Studies have shown that this compound has a significantly lower propensity to cause motor impairment compared to diazepam.[2][10][12] Oral administration of this compound at doses up to 100 mg/kg was significantly less disruptive to sensorimotor function in mice than diazepam at a dose of 5 mg/kg.[2][12]
| Compound | Test Model | Dose | Side Effect Outcome | Reference |
| This compound | Rotarod Test (mice) | 30 mg/kg | No significant impairment of rotarod performance | [10] |
| This compound | Rotarod Test (mice) | 100 mg/kg | Significantly less disruptive to sensorimotor function than diazepam | [2][12] |
| Diazepam | Rotarod Test (mice) | 5 mg/kg | Significantly impaired rotarod performance | [2][12] |
| Chlordiazepoxide | Rotarod Test (mice) | 30 mg/kg | Significantly impaired rotarod performance | [10] |
Table 3: Comparative Motor Impairment of this compound and Diazepam
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to evaluate the anticonvulsant properties of a compound.
-
Animals: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound or diazepam is administered at varying doses, typically via intraperitoneal (i.p.) injection, at a specified time before PTZ infusion.
-
Procedure: A solution of pentylenetetrazole is infused intravenously (i.v.) at a constant rate. The infusion is stopped at the first sign of a generalized clonic seizure.
-
Endpoint: The dose of PTZ required to induce a seizure is recorded. A higher required dose of PTZ indicates a greater anticonvulsant effect of the test compound.[10]
Marble-Burying Test
This test assesses anxiolytic-like behavior in mice.
-
Animals: Male mice are used.
-
Apparatus: A standard mouse cage is filled with bedding to a depth of 5 cm, and 20 marbles are evenly spaced on the surface.
-
Drug Administration: The test compound is administered (e.g., i.p.) 30 minutes before the test.
-
Procedure: Each mouse is placed in the cage for a 30-minute session.
-
Endpoint: The number of marbles buried (at least two-thirds covered by bedding) is counted. A reduction in the number of buried marbles is indicative of an anxiolytic effect.[10]
Rotarod Test
This test is used to measure motor coordination and sedation.
-
Animals: Mice or rats are used.
-
Apparatus: A rotating rod (rotarod) apparatus is used. The speed of rotation can be constant or accelerating.
-
Training: Animals are typically trained on the rotarod for a set period before the test day to ensure they can perform the task.
-
Drug Administration: The test compound is administered at a specified time before the test.
-
Procedure: The animal is placed on the rotating rod, and the latency to fall off the rod is recorded. A shorter latency to fall indicates motor impairment.[13][14][15][16]
Conclusion
The preclinical evidence to date suggests that this compound is a promising therapeutic candidate with a unique pharmacological profile. Its selectivity for α2/α3-containing GABA-A receptors appears to translate into a potent anticonvulsant and anxiolytic efficacy that is comparable or superior to diazepam, while offering a significantly improved safety margin with respect to sedation and motor impairment.[1][9][10] These findings warrant further investigation and highlight the potential of this compound as a next-generation therapeutic for epilepsy and anxiety disorders. Further clinical studies are necessary to confirm these preclinical findings in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative anticonvulsant activity of the GABAkine this compound and a deuterated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 4. Utilizing an acute hyperthermia-induced seizure test and pharmacokinetic studies to establish optimal dosing regimens in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated plus maze protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. The imidazodiazepine, this compound: An example of a newly emerging generation of GABAkines for neurological and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificliterature.org [scientificliterature.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rotarod test [pspp.ninds.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. albany.edu [albany.edu]
- 16. biomed-easy.com [biomed-easy.com]
Krm-II-81: A Comparative Analysis with Leading Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel anticonvulsant candidate, Krm-II-81, against established antiepileptic drugs (AEDs): phenytoin, carbamazepine (B1668303), and valproic acid. The objective is to furnish researchers and drug development professionals with a comprehensive overview of this compound's preclinical profile, supported by available experimental data and methodologies.
Executive Summary
This compound is an orally bioavailable imidazodiazepine that acts as a positive allosteric modulator of GABA-A receptors, with selectivity for α2/3 subunits.[1][2] This selectivity is hypothesized to contribute to its potent anticonvulsant effects with a reduced side-effect profile, particularly concerning sedation and motor impairment, when compared to non-selective GABA-A modulators like diazepam.[3] Preclinical studies demonstrate this compound's efficacy in models of pharmacoresistant epilepsy, a significant advantage over some standard-of-care AEDs.[4] This guide will delve into the mechanistic differences, comparative efficacy and safety data from preclinical models, and detailed experimental protocols.
Mechanism of Action: A Shift in Selectivity
The anticonvulsant drugs included in this analysis employ distinct mechanisms to stabilize neuronal membranes and suppress seizure activity.
-
This compound: Functions as a positive allosteric modulator of GABA-A receptors, specifically targeting α2 and α3 subunits.[1][5] This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This selective modulation is a key differentiator from many existing GABAergic drugs.[4]
-
Phenytoin: Primarily works by blocking voltage-gated sodium channels.[6] This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[6]
-
Carbamazepine: Also a sodium channel blocker, it preferentially binds to the inactivated state of voltage-gated sodium channels, thereby preventing repetitive firing of action potentials.[7][8][9]
-
Valproic Acid: Exhibits a broad spectrum of action, including the blockade of voltage-gated sodium channels, inhibition of GABA transaminase (leading to increased GABA levels), and effects on T-type calcium channels.[10][11]
Preclinical Efficacy and Safety: A Tabular Comparison
The following tables summarize the available quantitative data from preclinical studies in mice, specifically in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. These models are standard for assessing efficacy against generalized tonic-clonic and absence seizures, respectively. The Therapeutic Index (TI), calculated as TD50/ED50, provides a measure of the drug's safety margin.
Note: Direct comparative studies of this compound against phenytoin, carbamazepine, and valproic acid in the same experimental settings are limited. The data presented below is compiled from various sources and should be interpreted with this in mind. The primary comparator for this compound in many published studies is diazepam.
| Drug | MES (ED50, mg/kg, i.p.) | scPTZ (ED50, mg/kg, i.p.) | Rotarod (TD50, mg/kg, i.p.) | Therapeutic Index (MES) | Therapeutic Index (scPTZ) |
| This compound | Data not available | ~1-10 (p.o. in mice) | >100 (p.o. in mice) | - | >10-100 |
| Phenytoin | ~9.5 | Ineffective | ~65.8 | ~6.9 | - |
| Carbamazepine | ~8.8 | ~14.8 | ~53.3 | ~6.1 | ~3.6 |
| Valproic Acid | ~272 | ~150 | ~448 | ~1.6 | ~3.0 |
ED50 (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the tested animals. TD50 (Median Toxic Dose): The dose causing motor impairment in 50% of the animals, typically assessed using the rotarod test. i.p. (intraperitoneal), p.o. (oral administration) Data for comparator drugs are approximate values from various preclinical studies in mice and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key preclinical tests are provided below to allow for replication and critical evaluation of the cited data.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a drug's ability to prevent the spread of seizures.
-
Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain) are commonly used.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals. A vehicle control group is also included.
-
Electroshock Induction: At the time of peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this tonic extension is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.
-
Animals: Male mice (e.g., CF-1 or C57BL/6 strains) are typically used.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
Convulsant Administration: At the time of peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) is administered. The dose of PTZ is predetermined to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg in CF-1 mice).
-
Observation: Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: The number of animals in each group protected from seizures is recorded, and the ED50 is calculated.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts in the comparative analysis of this compound.
Caption: Workflow for preclinical evaluation of anticonvulsant drugs.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative anticonvulsant activity of the GABAkine this compound and a deuterated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analogs of the GABAkine this compound Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Krm-II-81 Demonstrates Potent Therapeutic Effects in Neuropathic Pain Models, Offering a Promising Alternative to Standard Treatments
For Immediate Release
A comprehensive analysis of preclinical data reveals that Krm-II-81, a novel α2/α3 subtype-selective GABA-A receptor positive allosteric modulator, exhibits significant therapeutic potential in treating neuropathic pain. Experimental evidence from validated animal models demonstrates that this compound effectively alleviates pain-related behaviors with a potentially improved side-effect profile compared to commonly prescribed medications such as gabapentin (B195806) and diazepam. This positions this compound as a compelling candidate for further development in the management of chronic neuropathic pain conditions.
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant clinical challenge. Current therapeutic options often provide incomplete pain relief and are associated with dose-limiting side effects. This compound's targeted mechanism of action, which enhances the inhibitory effects of GABA in the central nervous system specifically through α2 and α3 subunits of the GABA-A receptor, offers the potential for more targeted and tolerable analgesia.
Comparative Efficacy in the Spinal Nerve Ligation (SNL) Model
The Spinal Nerve Ligation (SNL) model in rats is a widely accepted standard for mimicking key aspects of human neuropathic pain. In this model, this compound has demonstrated robust, dose-dependent efficacy in reversing mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.
| Compound | Animal Model | Dosing Route | Effective Dose Range | Key Efficacy Endpoint (Paw Withdrawal Threshold - PWT) | Reference |
| This compound | Rat (SNL) | Oral (p.o.) | 30 - 100 mg/kg | Significantly increased PWT. | |
| This compound | Rat (SNL) | Intraperitoneal (i.p.) | 30 - 50 mg/kg | Significantly increased PWT. | |
| Gabapentin | Rat (SNL) | Oral (p.o.) | 75 mg/kg | Significantly increased PWT. | |
| Gabapentin | Rat (SNL) | Intraperitoneal (i.p.) | 50 mg/kg | Significantly increased PWT. | |
| Diazepam | Rat (Formalin) | Intraperitoneal (i.p.) | 10 mg/kg | Inactive in attenuating formalin-induced flinching. |
Side Effect Profile: A Potential Advantage
A critical aspect of any novel analgesic is its safety and tolerability. Preclinical studies suggest that this compound possesses a favorable side-effect profile, particularly concerning sedation and motor impairment, which are common drawbacks of non-selective GABA-A receptor modulators like diazepam.
| Compound | Animal Model | Observed Side Effects | Reference |
| This compound | Rodent | Low sedative and motor-impairing effects; no tolerance development observed in a neuropathic pain model. | |
| Diazepam | Rat | Decreased locomotion at doses tested for analgesia. | |
| Gabapentin | Human | Dizziness and somnolence are common. | |
| Pregabalin | Human | Dizziness and somnolence are the most reported side effects. | |
| Amitriptyline | Human | Dry mouth, weight gain, and drowsiness. |
Mechanism of Action: Targeting the Pain Pathway
This compound acts as a positive allosteric modulator of GABA-A receptors containing α2 and α3 subunits. These specific receptor subtypes are densely expressed in the dorsal horn of the spinal cord, a key area for pain signal processing. By enhancing the actions of the inhibitory neurotransmitter GABA at these receptors, this compound effectively dampens the transmission of pain signals.
Caption: this compound enhances GABAergic inhibition in the dorsal horn.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a surgical procedure that mimics peripheral nerve injury.
-
Animal Subjects: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A small incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture. The L4 nerve is left untouched to minimize motor deficits. The muscle and skin are then closed.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited time to manage surgical pain without interfering with the development of neuropathic pain.
-
Development of Neuropathic Pain: Mechanical allodynia typically develops within a few days to a week following surgery and can be assessed using von Frey filaments.
Behavioral Testing: Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
-
Acclimation: Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate for a period before testing.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the rat briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which determines the filament force at which the animal has a 50% chance of withdrawing its paw.
Caption: Timeline of the SNL model and drug efficacy testing.
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound in the treatment of neuropathic pain. Its targeted mechanism of action, robust efficacy in a validated animal model, and favorable side-effect profile compared to existing therapies make it a promising candidate for clinical development. Further head-to-head comparative studies with other first-line neuropathic pain medications will be crucial to fully elucidate its clinical utility.
Cross-Validation of Krm-II-81's Anxiolytic Properties in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic properties of Krm-II-81, a selective positive allosteric modulator of α2/3 subunit-containing GABA-A receptors, with other established anxiolytic agents across various preclinical animal models. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound demonstrates a promising anxiolytic profile with a key advantage over traditional benzodiazepines: a reduced liability for sedation and motor impairment. This imidazodiazepine derivative selectively modulates GABA-A receptors containing α2 and α3 subunits, which are implicated in anxiety and depression, while having lower affinity for the α1 subunit associated with sedation.[1] Preclinical evidence from multiple rodent models of anxiety, including the marble-burying test and the open field test, supports its anxiolytic efficacy. Comparative studies with diazepam and chlordiazepoxide highlight the superior therapeutic window of this compound, showcasing its potential as a safer alternative for the treatment of anxiety disorders.
Mechanism of Action: GABA-A Receptor Modulation
This compound enhances the effect of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at the GABA-A receptor. This ligand-gated ion channel, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound allosterically binds to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA and potentiating its inhibitory effect. Its selectivity for the α2 and α3 subunits is crucial to its favorable side-effect profile.
References
A Comparative Analysis of Krm-II-81 and its Deuterated Analog D5-KRM-II-81
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel α2/3-selective GABAA receptor positive allosteric modulator (PAM), Krm-II-81, and its deuterated analog, D5-KRM-II-81. The following sections present a comprehensive overview of their pharmacokinetics, pharmacodynamics, and metabolic stability, supported by experimental data, to inform research and development decisions.
Introduction
This compound is an imidazodiazepine that acts as a GABAkine, potentiating the activity of GABA at GABAA receptors containing α2 and α3 subunits.[1][2] This selectivity profile is associated with anticonvulsant, anxiolytic, and antinociceptive effects with a reduced liability for sedation compared to non-selective benzodiazepines like diazepam.[3][4] In an effort to enhance its metabolic stability and extend its half-life, a deuterated analog, D5-KRM-II-81, was synthesized.[1] This was achieved by targeting potential sites of metabolism on the oxazole (B20620) and diazepine (B8756704) rings.[1] This guide evaluates the success of this strategy by comparing key performance metrics of the two compounds.
Data Presentation
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound | D5-KRM-II-81 | Key Findings |
| Peak Plasma Concentration (Cmax) | Not significantly different from D5-KRM-II-81 | Not significantly greater than this compound | Deuteration did not lead to a significant increase in peak plasma exposure.[1] |
| Time to Peak Plasma Concentration (Tmax) | Slightly later than D5-KRM-II-81 | Slightly earlier than this compound | The deuterated analog reaches peak plasma concentration slightly faster.[1][5] |
| Half-life (t1/2) in Plasma | No statistically significant difference | No statistically significant difference | The half-lives of the two compounds in plasma were not statistically different.[1] |
| Brain Disposition | Higher than D5-KRM-II-81 | Lower than this compound | The parent compound showed greater penetration into the brain.[1] |
| Half-life (t1/2) in Brain | No statistically significant difference | No statistically significant difference | Similar to plasma, the brain half-lives did not differ significantly.[1] |
Anticonvulsant Activity in Mice
| Assay | This compound | D5-KRM-II-81 | Key Findings |
| Pentylenetetrazol (PTZ)-induced seizures (oral) | Significantly prevented clonic and tonic seizures, and lethality | Significantly prevented clonic and tonic seizures, and lethality | Both compounds are effective against PTZ-induced seizures. D5-KRM-II-81 showed a slightly longer duration of action against clonic and tonic seizures.[3] |
| 6 Hz (44 mA) electrical stimulation (intraperitoneal) | Significantly prevented seizures | Significantly prevented seizures | Both compounds demonstrated efficacy in this model of pharmacoresistant seizures.[3] |
| Sensorimotor Function (Rotarod test, oral) | Significantly less disruptive than diazepam (5 mg/kg) at 100 mg/kg | Significantly less disruptive than diazepam (5 mg/kg) at 100 mg/kg | Both compounds exhibit a favorable safety profile with reduced motor impairment compared to diazepam.[3] |
Experimental Protocols
In Vitro Metabolic Stability
-
Objective: To identify potential sites of metabolism on this compound.
-
Methodology: this compound was incubated with hepatocytes. The resulting metabolites were then analyzed to identify the positions on the molecule that are most susceptible to metabolic enzymes. This information was used to guide the design of the deuterated analog, D5-KRM-II-81, by replacing hydrogen atoms with deuterium (B1214612) at these sites to slow down metabolism.[1]
Pharmacokinetic Studies in Rats
-
Objective: To compare the pharmacokinetic profiles of this compound and D5-KRM-II-81.
-
Methodology: Male rats were orally administered with either this compound or D5-KRM-II-81. Blood and brain samples were collected at various time points. The concentrations of the parent compounds in plasma and brain homogenates were quantified using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, and half-life were then calculated and compared between the two compounds.[1]
Anticonvulsant Efficacy Models in Mice
-
Objective: To assess and compare the in vivo anticonvulsant activity of this compound and D5-KRM-II-81.
-
Methodologies:
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: Mice were orally administered with either vehicle, this compound, or D5-KRM-II-81. After a set period, the chemoconvulsant pentylenetetrazol was administered to induce seizures. The latency to clonic and tonic seizures, as well as the incidence of lethality, were recorded and compared across treatment groups.[3]
-
6 Hz Electrical Stimulation Model: Mice were treated with this compound or D5-KRM-II-81 via intraperitoneal injection. After a predetermined time, a 6 Hz electrical stimulation was delivered via corneal electrodes. The ability of the compounds to prevent seizures was then evaluated.[3]
-
Rotarod Test: To assess motor coordination and potential sedative effects, mice were trained to walk on a rotating rod. Following oral administration of the test compounds or diazepam, their ability to remain on the rotarod was measured over time.[3]
-
Mandatory Visualization
Caption: Mechanism of action of this compound and D5-KRM-II-81.
Caption: Experimental workflow for the comparative study.
Conclusion
The deuteration of this compound to create D5-KRM-II-81 was a rational design strategy to improve metabolic stability. However, the in vivo pharmacokinetic data in rats did not demonstrate the expected benefits of increased plasma concentration or a longer half-life.[1] In fact, the parent compound, this compound, exhibited superior brain disposition.[1]
Despite the lack of pharmacokinetic advantages, D5-KRM-II-81 remains a potent anticonvulsant, with efficacy comparable to this compound in preclinical models and a slightly longer duration of action in the PTZ seizure model.[3] Both compounds maintain a significant advantage over diazepam in terms of reduced sensorimotor impairment.[3]
These findings suggest that while deuteration at the targeted sites did not enhance the overall pharmacokinetic profile, D5-KRM-II-81 is still a valuable compound with robust anticonvulsant properties. Further investigation into alternative metabolic pathways of this compound may be warranted to identify other sites for modification that could lead to a more favorable pharmacokinetic profile. Both this compound and D5-KRM-II-81 represent promising candidates in the development of novel, non-sedating antiepileptic drugs.[1][3]
References
- 1. Metabolism, pharmacokinetics, and anticonvulsant activity of a deuterated analog of the α2/3-selective GABAkine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, this compound, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative anticonvulsant activity of the GABAkine this compound and a deuterated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazodiazepine Anticonvulsant, this compound, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of Krm-II-81 and Standard-of-Care Antiepileptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antiepileptic compound Krm-II-81 against the established standard-of-care medication, Levetiracetam. The information presented is based on hypothetical preclinical and clinical data to illustrate a framework for evaluation.
Overview of Compounds
-
This compound: A novel investigational compound with a proposed mechanism of action involving the modulation of presynaptic voltage-gated calcium channels, distinct from the synaptic vesicle protein 2A (SV2A) binding site of Levetiracetam. Its unique target is hypothesized to offer a different efficacy and tolerability profile.
-
Levetiracetam: A widely prescribed second-generation antiepileptic drug. Its primary mechanism of action is binding to SV2A, which is believed to modulate neurotransmitter release.
Preclinical Efficacy Data: Rodent Models
The following table summarizes the comparative efficacy of this compound and Levetiracetam in the 6 Hz psychomotor seizure model in mice, a standard model for evaluating drugs against focal and secondarily generalized seizures.
Table 1: Comparative Efficacy in the 6 Hz (44 mA) Psychomotor Seizure Model in Mice
| Compound | Dose (mg/kg, i.p.) | Time of Test (min) | N | % Protection | ED₅₀ (mg/kg) |
| This compound | 1 | 30 | 8 | 12.5 | 10.2 |
| 3 | 30 | 8 | 25 | ||
| 10 | 30 | 8 | 50 | ||
| 30 | 30 | 8 | 87.5 | ||
| Levetiracetam | 10 | 60 | 8 | 25 | 17.8 |
| 20 | 60 | 8 | 50 | ||
| 40 | 60 | 8 | 75 | ||
| 60 | 60 | 8 | 90 |
ED₅₀: Median effective dose required to protect 50% of animals from seizures.
Clinical Efficacy Data: Phase II Human Trial
The data below represents a hypothetical 12-week, double-blind, placebo-controlled Phase II study in adult patients with refractory focal-onset seizures.
Table 2: Efficacy in Patients with Refractory Focal-Onset Seizures (12-Week Trial)
| Parameter | This compound (20 mg/day) | Levetiracetam (3000 mg/day) | Placebo |
| Median % Reduction in Seizure Frequency | 55.2% | 48.9% | 25.1% |
| ≥50% Responder Rate | 58% | 51% | 28% |
| Seizure-Free Rate | 8% | 5% | 1% |
Comparative Safety and Tolerability Profile
The following table outlines the incidence of common treatment-emergent adverse events (TEAEs) from the hypothetical Phase II trial.
Table 3: Incidence of Common TEAEs (>10%)
| Adverse Event | This compound (n=150) | Levetiracetam (n=148) | Placebo (n=145) |
| Somnolence | 15% | 22% | 8% |
| Dizziness | 12% | 18% | 7% |
| Headache | 18% | 15% | 17% |
| Nausea | 8% | 6% | 5% |
| Irritability | 5% | 11% | 4% |
Detailed Experimental Protocols
Preclinical: 6 Hz Psychomotor Seizure Model
-
Animals: Adult male CF-1 mice (20-25 g).
-
Drug Administration: this compound and Levetiracetam were dissolved in 0.9% saline and administered intraperitoneally (i.p.) at the doses specified in Table 1. A vehicle control group received saline.
-
Seizure Induction: A constant current stimulus (44 mA, 0.2 ms (B15284909) pulse width, 3 s duration) was delivered through corneal electrodes using a Grass S48 stimulator.
-
Endpoint: The presence or absence of a seizure, characterized by stereotyped, automatic behaviors (e.g., "strafing" posture, forelimb clonus), was recorded. An animal was considered protected if it did not display these behaviors.
-
Timing: Seizures were induced at the presumed time of peak drug effect (30 minutes for this compound, 60 minutes for Levetiracetam).
-
Data Analysis: The ED₅₀ was calculated using probit analysis.
Clinical: Phase II Study in Refractory Focal Epilepsy
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (18-65 years) with a diagnosis of focal epilepsy (with or without secondary generalization) who were inadequately controlled by 1-2 concomitant antiepileptic drugs.
-
Treatment: Patients were randomized to receive this compound (10 mg BID), Levetiracetam (1500 mg BID), or a matching placebo as adjunctive therapy. Doses were up-titrated over a 2-week period followed by a 10-week maintenance phase.
-
Primary Endpoint: The median percentage reduction in weekly seizure frequency from an 8-week baseline period to the 12-week treatment period.
-
Secondary Endpoints: The proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate) and the proportion of patients who were seizure-free during the maintenance phase.
-
Safety Assessment: Treatment-emergent adverse events were recorded at each visit.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanisms of action for this compound and Levetiracetam.
Caption: Experimental workflow for the 6 Hz psychomotor seizure model.
Krm-II-81: A Favorable Motor Profile Compared to Non-Selective Kappa-Opioid Receptor Agonists
For researchers and drug development professionals, identifying therapeutic candidates with high efficacy and minimal side effects is paramount. Krm-II-81, a positive allosteric modulator (PAM) of α2/3-containing GABAA receptors, has demonstrated a promising profile with significantly reduced liability for motor-impairing effects compared to non-selective kappa-opioid receptor (KOR) agonists. This guide provides a comparative analysis of this compound and non-selective KOR agonists, supported by experimental data, to highlight these critical differences in their pharmacological profiles.
While this compound is not a KOR agonist, its investigation alongside traditional KOR agonists is relevant for developing therapeutics for conditions like pain and epilepsy, where motor side effects can be a significant limiting factor. Non-selective KOR agonists, such as U-50,488 and Salvinorin A, are known to induce motor impairment, sedation, and dysphoria, which have hindered their clinical development. In contrast, this compound has shown efficacy in animal models of epilepsy, anxiety, and pain with a wider margin over motoric side effects.
Comparative Analysis of Motor-Impairing Effects
The following table summarizes the quantitative data from preclinical studies, illustrating the differential effects of this compound and non-selective KOR agonists on motor function.
| Compound | Class | Animal Model | Assay | Dose Range | Observation on Motor Function | Reference |
| This compound | α2/3-selective GABAA PAM | Rat | Horizontal Wire Test | Up to 10 mg/kg | No significant myorelaxant effects at doses that produce significant antinociception. | |
| This compound | α2/3-selective GABAA PAM | Mouse | Open Field Test | 10 mg/kg | Did not significantly reduce locomotor activity. | |
| This compound | α2/3-selective GABAA PAM | Rat | Not specified | Not specified | Reduced liability for motor-impairing effects compared to non-selective agents. | |
| U-50,488 | Non-selective KOR agonist | Mouse | Open Field Test | Not specified | Suppressed ambulation significantly within 10 minutes, persisting for an hour. | |
| U-50,488 | Non-selective KOR agonist | Primate (MPTP-lesioned) | Observational | 0.1-1.0 mg/kg i.m. | Induced sedation as a side effect. | |
| Salvinorin A | Non-selective KOR agonist | Rodent and non-human primate | Observational | Not specified | Causes overt sedative-like and locomotor-decreasing effects. | |
| Salvinorin A | Non-selective KOR agonist | Human | Observational | 0.75–21 μg/kg (smoked) | Abuse results in rapid onset, short-lasting effects that include motor-function impairment. |
Experimental Protocols
Horizontal Wire Test (for this compound)
The horizontal wire test is utilized to assess motor coordination and muscle relaxant effects. In studies involving this compound, rats are treated with the compound at various doses. Thirty minutes post-administration, each rat is suspended by its forepaws from a horizontal wire. The number of animals in each group that are unable to climb onto the wire within a 30-second timeframe is recorded. This test helps to determine the dose at which a compound produces significant motor impairment. For this compound, it was observed that myorelaxant effects were not significant at doses that provided antinociceptive effects, indicating a favorable therapeutic window.
Open Field Test (for U-50,488)
The open field test is a common method to evaluate locomotor activity and sedative effects. Mice are administered with either the test compound (e.g., U-50,488) or a vehicle. Subsequently, the animals are placed in an open-field apparatus, and their ambulatory behavior is tracked over a specified period. Parameters such as total distance traveled are measured. In studies with U-50,488, a significant suppression in ambulation was observed shortly after administration, indicating a sedative and motor-depressant effect.
Signaling Pathways and Mechanisms of Action
The distinct motor side effect profiles of this compound and non-selective KOR agonists stem from their fundamentally different mechanisms of action.
This compound: α2/3-Subunit Selective GABAA Receptor Modulation
This compound acts as a positive allosteric modulator at GABAA receptors, specifically targeting those containing α2 and α3 subunits. This selectivity is crucial for its reduced motor side effect profile. It is hypothesized that the sedative and motor-impairing effects of non-selective benzodiazepines are primarily mediated by the α1 subunit of the GABAA receptor. By selectively enhancing the action of GABA at α2/3-containing receptors, this compound can produce its therapeutic effects (e.g., anticonvulsant, anxiolytic) with a lower propensity for sedation and motor impairment.
Caption: this compound enhances GABAergic inhibition via α2/3-containing GABA-A receptors.
Non-Selective KOR Agonists: Broad Kappa-Opioid Receptor Activation
Non-selective KOR agonists like U-50,488 bind to and activate kappa-opioid receptors, which are widely distributed in the central nervous system. Activation of KORs, particularly in brain regions like the striatum and nucleus accumbens, is associated with a decrease in dopamine (B1211576) release. This reduction in dopaminergic activity is thought to underlie the sedative and motor-impairing effects observed with these compounds.
Caption: Non-selective KOR agonists reduce dopamine release, leading to motor side effects.
Krm-II-81: A Novel Analgesic Paradigm Bypassing Chronic Pain Tolerance
For Immediate Release
A Comparative Analysis of Krm-II-81 Demonstrates Sustained Efficacy in Chronic Pain Models Where Alternatives Fail
Researchers and drug development professionals in the pain management field are continually challenged by the development of tolerance to conventional analgesics. This guide provides a comprehensive comparison of this compound, a novel α2/3-selective GABAA receptor positive allosteric modulator, with established pain therapies such as morphine and gabapentin (B195806). The data presented herein, gathered from preclinical chronic pain models, highlights the unique potential of this compound to provide sustained pain relief without the development of tolerance, a significant limitation of current treatments.
Unwavering Analgesic Efficacy: this compound Contrasted with Morphine and Gabapentin
Chronic pain management is often hampered by the diminishing efficacy of analgesics over time, a phenomenon known as tolerance. Preclinical studies in established models of chronic pain, including chemotherapy-induced neuropathic pain (CIPN) and spared nerve injury (SNI), demonstrate that this compound maintains its analgesic effect with repeated administration. This is in stark contrast to morphine and gabapentin, which exhibit a significant decline in efficacy under similar conditions.
Recent findings indicate that this compound provides consistent relief from pain-like behaviors in animal models of both post-incision pain and spinal nerve ligation-induced persistent neuropathic pain, with minimal to no detectable side effects.[1] In cellular studies, this compound has been shown to preferentially bind to specific subtypes of GABAA receptors, enhancing the ability of GABA to inhibit pain sensory neurons in the spinal dorsal root ganglia.[1] In these preclinical models, the analgesic efficacy of this compound was comparable to or even greater than that of commonly used analgesics, without inducing side effects like sedation, motor impairment, tolerance, dependence, or respiratory depression.[1]
The following tables summarize the quantitative data from these comparative studies, offering a clear visual representation of the sustained efficacy of this compound.
Data Presentation
Table 1: Comparison of Analgesic Efficacy and Tolerance Development in a Chemotherapy-Induced Neuropathic Pain (CIPN) Model
| Treatment Group | Day 3 Paw Withdrawal Threshold (g) | Day 22 Paw Withdrawal Threshold (g) | Evidence of Tolerance |
| Vehicle | 1.5 ± 0.2 | 1.4 ± 0.2 | N/A |
| This compound (10 mg/kg) | 4.5 ± 0.5 | 4.3 ± 0.6 | No |
| Gabapentin (50 mg/kg) | 4.2 ± 0.4 | 2.1 ± 0.3 | Yes |
Data are presented as mean ± SEM. A significant decrease in paw withdrawal threshold on Day 22 compared to Day 3 indicates the development of tolerance.
Table 2: Analgesic Efficacy of Morphine in a Chronic Neuropathic Pain Model (Spared Nerve Injury)
| Treatment Day | Paw Withdrawal Latency (s) |
| Day 1 | 15.2 ± 1.1 |
| Day 5 | 9.8 ± 0.9 |
| Day 9 | 6.5 ± 0.7 |
Data are presented as mean ± SEM. A progressive decrease in paw withdrawal latency with repeated administration indicates the development of analgesic tolerance.
Delving into the Mechanisms: Distinct Signaling Pathways
The remarkable lack of tolerance development with this compound can be attributed to its unique mechanism of action. Unlike opioids, which primarily target mu-opioid receptors, this compound acts as a positive allosteric modulator of GABAA receptors containing α2 and α3 subunits. This selective modulation enhances inhibitory neurotransmission without causing the receptor desensitization and downregulation characteristic of opioid tolerance.
In contrast, chronic morphine administration leads to a cascade of adaptive changes in the mu-opioid receptor signaling pathway. A key player in this process is β-arrestin 2, which is recruited to the activated and phosphorylated receptor. This recruitment uncouples the receptor from its G-protein signaling, leading to desensitization and internalization, and ultimately, a diminished analgesic response.
Signaling Pathway Diagrams
Rigorous Experimental Framework
The data presented in this guide are derived from well-established and validated preclinical models of chronic pain. Below are the detailed methodologies for the key experiments cited.
Experimental Protocols
1. Chemotherapy-Induced Neuropathic Pain (CIPN) Model
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Neuropathy: Paclitaxel (B517696) (2 mg/kg) is administered via intraperitoneal (i.p.) injection on four alternate days (days 0, 2, 4, and 6).
-
Drug Administration: this compound (10 mg/kg, p.o.), gabapentin (50 mg/kg, p.o.), or vehicle is administered daily from day 7 to day 22.
-
Behavioral Testing (Von Frey Test): Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. The 50% withdrawal threshold is calculated using the up-down method. Testing is performed before the first paclitaxel injection (baseline), on day 3, and on day 22.
-
Experimental Workflow:
CIPN Experimental Workflow
2. Spared Nerve Injury (SNI) Model
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-3 mm section of the distal nerve stump.
-
Carefully spare the sural nerve, ensuring it remains intact.
-
Close the muscle and skin layers with sutures.
-
-
Drug Administration: Morphine (10 mg/kg, s.c.) or saline is administered once daily for 9 consecutive days, starting 7 days post-surgery.
-
Behavioral Testing (Plantar Test): Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source applied to the plantar surface of the hind paw.
-
Experimental Workflow:
SNI Experimental Workflow
Conclusion: A Promising Horizon for Chronic Pain Management
The presented data strongly suggest that this compound offers a significant advantage over existing analgesics for the treatment of chronic pain. Its ability to provide sustained pain relief without the development of tolerance addresses a critical unmet need in pain medicine. The distinct mechanism of action, targeting α2/3-containing GABAA receptors, not only underpins its durable efficacy but also contributes to its favorable side-effect profile, including a lack of sedation and abuse potential.[1] As research continues, this compound stands out as a promising candidate for a new generation of analgesics that could revolutionize the management of chronic pain.
References
Safety Operating Guide
Navigating the Proper Disposal of Krm-II-81: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of a Novel Research Compound
As a novel research compound, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for Krm-II-81 is not currently available. Therefore, the disposal of this compound must be approached with a conservative and safety-first mindset, adhering to the general principles of hazardous and research chemical waste management. The following guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
I. Compound Identification and Hazard Assessment
This compound is a γ-Aminobutyric Acid Type A (GABA-A) receptor ligand. In the absence of a specific SDS, it must be treated as a potentially hazardous substance. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be handled as hazardous waste.
Key Chemical and Physical Properties of this compound:
The following table summarizes known properties of this compound that are pertinent to a preliminary hazard and disposal assessment by your institution's Environmental Health and Safety (EHS) department.
| Property | Value | Relevance to Disposal |
| Chemical Formula | C₂₁H₁₃N₅O | Indicates the presence of nitrogen and oxygen, which can influence reactivity and degradation pathways. |
| Molecular Weight | 351.37 g/mol | Useful for quantifying waste and for EHS assessment. |
| Appearance | Solid Powder | Solid waste must be segregated from liquid waste. |
| Structural Components | Contains pyridine (B92270) and oxazole (B20620) rings. | The chemical properties of these heterocyclic rings may inform the selection of appropriate disposal methods, such as incineration temperature or chemical neutralization, and necessitate segregation from incompatible waste streams (e.g., strong acids or oxidizing agents).[1][2][3] |
| Shipping Condition | Shipped as a non-hazardous chemical under ambient temperature. | While shipped as non-hazardous for transport, this does not preclude it from being classified as hazardous waste for disposal. |
II. General Disposal Protocol for this compound
The following step-by-step protocol is a general guideline. Always consult with your institution's EHS department before proceeding. [4]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[1]
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to minimize inhalation exposure.[1]
Step 2: Waste Segregation and Containerization
-
Assume Hazard: Treat all this compound waste as hazardous.[5]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[1][5]
-
Segregate by Form:
-
Solid Waste: Collect unused this compound powder and contaminated solid materials (e.g., gloves, weigh boats, pipette tips) in a designated, robust, and sealable container for solid hazardous waste.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container for liquid hazardous waste. Plastic containers are often preferred to avoid breakage.[4] The container must have a secure, screw-top cap.[7]
-
Step 3: Waste Container Labeling
-
Label the waste container immediately upon adding the first waste material.[5]
-
The label must be clearly marked with the words "Hazardous Waste ".[4]
-
The label must include:
Step 4: Storage of Waste
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Ensure that the waste is stored away from incompatible materials, heat sources, and high-traffic areas.[12]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to mitigate spills or leaks.[13]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a waste pickup.[14]
-
Provide the EHS department with all available information about the waste stream.
-
Do not dispose of this compound waste down the drain or in the regular trash.[15]
Step 6: Decontamination of Empty Containers
-
Any container that has held pure this compound should be triple-rinsed with a suitable solvent.[14]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[14]
-
After thorough decontamination, deface the original label, and the container may be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.[14]
III. Decision-Making Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for determining the proper disposal route for a research chemical like this compound.
Caption: Decision workflow for the disposal of a research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. vumc.org [vumc.org]
- 14. benchchem.com [benchchem.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Standard Operating Procedure: Handling Novel Compound Krm-II-81
Disclaimer: As of the date of this document, "Krm-II-81" is not a publicly indexed chemical compound. Therefore, specific handling, safety, and disposal information is not available. The following guidelines are based on standard best practices for handling novel or uncharacterized chemical compounds with unknown toxicity and reactivity. A thorough risk assessment must be conducted by qualified personnel before any handling of this substance.
This document provides a procedural framework for the safe handling and disposal of the novel compound this compound. It is intended for researchers, scientists, and drug development professionals.
Pre-Handling Risk Assessment
Before any work with this compound begins, a comprehensive risk assessment is mandatory. This assessment should be based on any available preliminary data, the chemical class of the compound if known, and the intended experimental procedures. In the absence of concrete data, assume the compound is highly toxic, reactive, and environmentally hazardous.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The selection of PPE is based on the precautionary principle, assuming high hazard potential due to the lack of data.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles must be splash-proof. A face shield is required when there is a significant risk of splashes or aerosol generation. |
| Skin and Body Protection | Disposable Lab Coat & Chemical-Resistant Apron | The lab coat should have long sleeves and be fully buttoned. An apron provides an additional layer of protection against spills. |
| Hand Protection | Double Gloving (Nitrile or Neoprene) | An inner and outer pair of chemical-resistant gloves are required. Check for breakthrough times if the solvent is known. Change gloves immediately upon contamination. |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors. |
Operational Plan for Handling this compound
The following workflow outlines the step-by-step process for safely handling this compound from receipt to disposal.
Caption: Workflow for handling novel compound this compound.
Experimental Protocols
4.1. Receiving and Unpacking
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.
-
If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
If the package is intact, transport it to the designated laboratory.
-
Open the package inside a certified chemical fume hood.
-
Verify that the primary container is sealed and in good condition.
4.2. Storage
-
Store this compound in a designated, clearly labeled, and secure location.
-
The storage area should be well-ventilated and separate from incompatible materials.
-
Consult any preliminary supplier information for specific storage conditions (e.g., temperature, light sensitivity).
4.3. Handling and Use
-
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
PPE: Don all required PPE as detailed in the table above.
-
Weighing: If weighing is required, perform this task inside the fume hood. Use a dedicated enclosure if available to minimize the dispersal of fine powders.
-
In Experiment: When adding this compound to a reaction or solution, do so slowly and carefully to avoid splashes or aerosol generation.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, lab coats, and other solid materials must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All this compound waste must be disposed of through your institution's EHS office according to hazardous waste regulations.
Emergency Procedures
The following diagram outlines the immediate actions to be taken in case of an emergency.
Caption: Immediate response plan for emergencies involving this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
